1-(2,6-Dimethylphenoxy)-2-propanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dimethylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOWJPBDGSGFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439199 | |
| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61102-09-8 | |
| Record name | 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,6-Dimethylphenoxy)-2-propanol: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2,6-dimethylphenoxy)-2-propanol, a key intermediate in the synthesis of the class IB antiarrhythmic drug, mexiletine. This document delves into its chemical properties, synthesis, and characterization, offering field-proven insights and detailed methodologies to support researchers and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. 1-(2,6-Dimethylphenoxy)-2-propanol is a colorless, transparent liquid with the following key identifiers[1]:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |
| Molecular Weight | 180.24 g/mol | [2][3] |
| Boiling Point | 104-106 °C at 0.27 kPa | [1] |
| Refractive Index | 1.5112 | [1] |
| CAS Number | 61102-09-8 | [4] |
The structure of 1-(2,6-dimethylphenoxy)-2-propanol, featuring a chiral center at the second carbon of the propanol chain, is a critical determinant of the stereochemistry of its downstream derivatives.
Figure 1: Chemical structure of 1-(2,6-Dimethylphenoxy)-2-propanol.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol is most effectively achieved through a two-step process, starting from 2,6-dimethylphenol. The initial step involves the synthesis of the ketone intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, followed by its reduction to the desired secondary alcohol.
Part 1: Synthesis of 1-(2,6-Dimethylphenoxy)-2-propanone
This procedure is adapted from established methods for the alkylation of phenols.[5]
Materials:
-
2,6-Dimethylphenol
-
Chloroacetone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,6-dimethylphenol (1.0 eq), chloroacetone (1.25 eq), anhydrous potassium carbonate (0.7 eq), and a catalytic amount of potassium iodide (0.1 eq) in acetone.
-
Reaction Execution: Heat the mixture to reflux and maintain for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 1-(2,6-dimethylphenoxy)-2-propanone, can be purified by vacuum distillation.[5] The expected boiling point is 136-138 °C at 2.4 kPa.[5]
Figure 2: Workflow for the synthesis of 1-(2,6-dimethylphenoxy)-2-propanone.
Part 2: Reduction to 1-(2,6-Dimethylphenoxy)-2-propanol
The reduction of the ketone to the secondary alcohol is a standard transformation readily achieved with sodium borohydride (NaBH₄).[6][7]
Materials:
-
1-(2,6-Dimethylphenoxy)-2-propanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Protocol:
-
Reaction Setup: Dissolve 1-(2,6-dimethylphenoxy)-2-propanone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition is exothermic and will generate hydrogen gas, so ensure adequate venting.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,6-dimethylphenoxy)-2-propanol.
-
Purification: The product can be further purified by vacuum distillation.
Figure 3: Workflow for the reduction of the ketone to the alcohol.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: A multiplet in the range of δ 6.9-7.1 ppm.
-
CH-OH Proton: A multiplet around δ 4.0-4.2 ppm.
-
-OCH₂- Protons: A multiplet around δ 3.7-3.9 ppm.
-
Aromatic Methyl Protons: A singlet around δ 2.2-2.3 ppm.
-
-CH(OH)CH₃ Proton: A doublet around δ 1.2-1.3 ppm.
-
-OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Peaks in the range of δ 120-160 ppm.
-
-OCH₂- Carbon: A peak around δ 75 ppm.
-
CH-OH Carbon: A peak around δ 68 ppm.
-
Aromatic Methyl Carbons: Peaks around δ 16 ppm.
-
-CH(OH)CH₃ Carbon: A peak around δ 22 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the region of 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹ and 1470 cm⁻¹.
-
C-O Stretch (Alcohol and Ether): Strong bands in the region of 1050-1250 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 180.
-
Common Fragments: Fragmentation patterns would likely involve the loss of a methyl group (m/z = 165), the propanol side chain, and cleavage of the ether linkage.
Role in Drug Development: The Precursor to Mexiletine
1-(2,6-Dimethylphenoxy)-2-propanol, also known as mexiletine alcohol, is a crucial intermediate in the synthesis of mexiletine, an orally active Class IB antiarrhythmic agent used for the treatment of ventricular arrhythmias.[2] Mexiletine functions as a non-selective voltage-gated sodium channel blocker.
The synthesis of mexiletine from 1-(2,6-dimethylphenoxy)-2-propanol typically involves the conversion of the hydroxyl group to a leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine source, or via an intermediate oxime from the precursor ketone.[6]
Figure 4: The synthetic pathway from 2,6-dimethylphenol to the antiarrhythmic drug mexiletine.
The structural features of 1-(2,6-dimethylphenoxy)-2-propanol, particularly the 2,6-dimethyl substitution on the phenyl ring, are critical for the pharmacological activity of mexiletine. These methyl groups provide steric hindrance, which is thought to protect the ether linkage from rapid metabolism, thereby contributing to the oral bioavailability of the final drug product.
Conclusion
1-(2,6-Dimethylphenoxy)-2-propanol is a valuable chemical intermediate with significant importance in the pharmaceutical industry. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway for its preparation. Accurate characterization through spectroscopic methods is essential to ensure the quality of this intermediate for its use in the synthesis of mexiletine and other potential drug candidates. This technical guide serves as a foundational resource for scientists and researchers, enabling them to confidently synthesize and utilize this compound in their drug discovery and development endeavors.
References
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon.
-
PubChemLite. (n.d.). 1-(2,6-dimethylphenoxy)-2-propanol. Retrieved February 20, 2026, from [Link]
-
GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved February 20, 2026, from [Link]
-
GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL. Retrieved February 20, 2026, from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. Retrieved February 20, 2026, from [Link]
-
Axios Research. (n.d.). Mexiletine Alcohol - CAS - 61102-09-08. Retrieved February 20, 2026, from [Link]
-
PubMed. (2011, January 15). Drug metabolism-based design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). US20210101866A1 - Process for the preparation of elafibranor and novel synthesis intermediates.
-
WebMD. (2024, April 18). Mexiletine (Mexitil): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved February 20, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved February 20, 2026, from [Link]
-
Chemguide. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved February 20, 2026, from [Link]
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved February 20, 2026, from [Link]
-
Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 20, 2026, from [Link]
-
GSRS. (n.d.). 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL, (2S)-. Retrieved February 20, 2026, from [Link]
-
Swarthmore College. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved February 20, 2026, from [Link]
-
Quora. (2016, June 14). Why do we use sodium borohydride in the reduction of the ketone?. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
-
Chemguide. (2015, November 15). reduction of aldehydes and ketones. Retrieved February 20, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved February 20, 2026, from [Link]
-
Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of mexiletine hydrochloride. Retrieved February 20, 2026, from [Link]
-
OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Retrieved February 20, 2026, from [Link]
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Technical Deep Dive: 1-(2,6-Dimethylphenoxy)-2-propanol in Pharmaceutical Research
Executive Summary & Core Identity
1-(2,6-Dimethylphenoxy)-2-propanol is a critical pharmaceutical intermediate and quality control marker, primarily known as the direct metabolic and synthetic precursor to the Class IB antiarrhythmic drug, Mexiletine .[1][2] In the context of drug development and regulatory compliance (CMC), it is most frequently identified as Mexiletine Impurity C (European Pharmacopoeia).
Its presence in pharmaceutical research is dual-faceted:
-
Synthetic Intermediate: It represents the "alcohol stage" in the etherification of 2,6-dimethylphenol before amination.
-
Critical Quality Attribute (CQA): As a potential process-related impurity, its clearance must be validated to <0.15% (ICH Q3A limits) in the final drug substance.
Nomenclature & Synonyms Profile
In pharmaceutical research, nomenclature shifts based on the department (Chemistry vs. Regulatory vs. DMPK). The table below standardizes these synonyms for cross-functional teams.
| Context | Synonym/Identifier | Usage Scenarios |
| Common/Trivial | Mexiletine Alcohol | General reference in synthesis planning and medicinal chemistry.[1] |
| Regulatory (EP) | Impurity C | Used in European Pharmacopoeia (Ph. Eur.) monographs for Mexiletine HCl quality control. |
| Chemical (IUPAC) | 1-(2,6-dimethylphenoxy)propan-2-ol | Formal chemical structure identification in patents and publications.[1][3] |
| Alternate Chemical | 1-(2,6-Xylyloxy)-2-propanol | Older nomenclature referencing the "xylyl" (dimethylphenyl) moiety.[1] |
| CAS Registry | 61102-09-8 | Unique numerical identifier for database searching and procurement.[1] |
| Stereochemical | (2S)-1-(2,6-dimethylphenoxy)propan-2-ol | Specific reference to the enantiomer when studying chiral resolution (CAS: 152212-59-4).[1] |
Technical Context: Synthesis & Impurity Logic
Understanding the synonyms requires mapping the molecule's position in the Mexiletine manufacturing process. The alcohol is the product of the ring-opening of propylene oxide by 2,6-dimethylphenol.[1]
The "Alcohol" Pathway (Causality of Impurity)
The synthesis of Mexiletine typically proceeds via two major routes. The "Alcohol Route" is where 1-(2,6-Dimethylphenoxy)-2-propanol is the key intermediate.[1]
-
Nucleophilic Attack: The phenoxide ion of 2,6-dimethylphenol attacks the epoxide ring of propylene oxide.
-
Formation of Topic Molecule: This yields 1-(2,6-Dimethylphenoxy)-2-propanol.[1]
-
Activation: The hydroxyl group is converted to a leaving group (Mesylate or Tosylate).
-
Amination: Displacement by ammonia yields Mexiletine.
Failure Mode: If Step 3 or 4 is incomplete, Mexiletine Alcohol carries over into the final API as Impurity C .
Visualization of Signaling & Synthesis Pathways
The following diagram illustrates the critical nodes where this molecule exists as both a target intermediate and a potential impurity.
Figure 1: Synthetic trajectory of Mexiletine showing the critical node of 1-(2,6-Dimethylphenoxy)-2-propanol (Yellow) and its potential to become Impurity C (Red).[1]
Experimental Protocols
To ensure scientific integrity, the following protocols describe the isolation and detection of this specific compound.
Protocol: HPLC Detection of Impurity C
Objective: To detect and quantify 1-(2,6-Dimethylphenoxy)-2-propanol levels in a Mexiletine HCl bulk sample. Principle: Reverse-phase chromatography exploits the polarity difference between the amine (Mexiletine) and the alcohol (Impurity C). The alcohol lacks the ionizable amine, making it more hydrophobic at neutral/basic pH, but less polar than the phenol precursor.
Reagents:
-
Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18 stationary phase (e.g., Symmetry C18, 4.6 x 150 mm, 5 µm).[1]
Methodology:
-
Preparation: Dissolve 50 mg of Mexiletine HCl sample in 50 mL of Mobile Phase A:B (60:40).
-
Standard: Prepare a reference standard of 1-(2,6-Dimethylphenoxy)-2-propanol at 0.15% concentration relative to the target drug (0.75 µg/mL).
-
Gradient:
-
0-5 min: Isocratic 40% B.[1]
-
5-20 min: Linear gradient to 80% B (Elutes the hydrophobic alcohol).
-
20-25 min: Re-equilibration.
-
-
Detection: UV at 262 nm (Absorption maximum of the 2,6-xylyloxy chromophore).
-
Validation Criteria: The resolution (Rs) between Mexiletine and Impurity C must be > 2.0.
Protocol: Synthetic Synthesis of Reference Standard
If the specific alcohol is unavailable, it must be synthesized for use as a reference standard.
-
Reaction: Charge a reactor with 2,6-dimethylphenol (1.0 eq), Potassium Carbonate (1.5 eq), and Acetone (Solvent).
-
Addition: Add Propylene Oxide (1.2 eq) dropwise at reflux temperature (56°C). Note: Use a sealed pressure vessel if propylene oxide loss is observed due to volatility.
-
Quench: After 12 hours, cool and filter inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: The residue is 1-(2,6-Dimethylphenoxy)-2-propanol .[1] Purify via vacuum distillation (bp ~110°C at 2 mmHg) to achieve >98% purity required for analytical referencing.
Pharmacological & Toxicological Implications
While primarily an intermediate, the "Alcohol" form has distinct biological properties compared to the "Amine" drug.
-
Loss of Activity: The antiarrhythmic activity of Mexiletine relies on the protonated amine blocking the Na+ channel pore. The alcohol (1-(2,6-Dimethylphenoxy)-2-propanol) lacks this ionizable group, rendering it pharmacologically inactive as a sodium channel blocker.[1]
-
Toxicity: As a neutral ether/alcohol, it has higher lipophilicity, potentially altering its tissue distribution if administered, but it is generally considered a low-toxicity process impurity compared to genotoxic alkylating agents (like the mesylate intermediate).[1]
References
-
European Pharmacopoeia Commission. (2025). Mexiletine Hydrochloride Monograph 1029. European Directorate for the Quality of Medicines (EDQM). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104378: 1-(2,6-Dimethylphenoxy)propan-2-one.[1][3] (Note: Related ketone/alcohol pathways). Link[1]
-
ChemicalBook. (2025).[4] 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL CAS 61102-09-8 Properties and Suppliers. Link
-
GlobalRx. (2025). Mexiletine Hydrochloride USP: Clinical Profile and Applications. Link
-
Roselli, M., et al. (2016).[5] Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine. Journal of Medicinal Chemistry. (Contextualizing metabolic hydroxylation vs synthetic precursors). Link
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Solubility of 1-(2,6-Dimethylphenoxy)-2-propanol in organic solvents
An In-Depth Technical Guide on the Solubility and Solvent Compatibility of 1-(2,6-Dimethylphenoxy)-2-propanol
Executive Summary
1-(2,6-Dimethylphenoxy)-2-propanol (CAS: 61102-09-8 / 53640-62-3) is the pivotal chiral or racemic intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic and analgesic agent. Structurally comprising a lipophilic 2,6-xylyl ether moiety and a hydrophilic secondary alcohol, this compound exhibits amphiphilic properties that dictate its behavior in organic media.
Unlike high-melting crystalline intermediates, 1-(2,6-Dimethylphenoxy)-2-propanol predominantly exists as a viscous, colorless liquid at room temperature (bp 104–106°C at 0.27 kPa). Consequently, "solubility" for this compound refers primarily to miscibility with organic solvents and partitioning (Liquid-Liquid Equilibrium, LLE) in aqueous-organic systems.
This guide provides a rigorous analysis of its solvent compatibility, thermodynamic drivers (Hansen Solubility Parameters), and standardized protocols for phase equilibrium determination, essential for optimizing reaction yields and purification work-ups.
Physicochemical Profile & Structural Analysis
Understanding the molecular architecture is the first step in predicting solvent interaction.
| Property | Specification | Mechanistic Implication |
| Molecular Formula | Moderate molecular weight (180.25 g/mol ). | |
| Physical State | Liquid (Oil) | Infinite miscibility in similar polarity solvents; forms emulsions in water. |
| Functional Groups | Ether (-O-), Alcohol (-OH) | Dual H-bond acceptor (ether/alcohol) and donor (alcohol). |
| Lipophilicity (LogP) | ~2.4 – 2.6 (Predicted) | Preferential solubility in non-polar/moderately polar organics over water. |
| Boiling Point | 104–106°C (0.27 kPa) | High boiling point requires high-vacuum distillation for purification. |
Thermodynamic Solubility & Miscibility Profile
The following data synthesizes empirical process observations from Mexiletine synthesis protocols and theoretical solubility parameter analysis.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Miscibility Status | Process Application |
| Alcohols (Protic) | Methanol, Isopropanol (IPA), Ethanol | Miscible | Reaction Medium: Primary solvents for the epoxide ring-opening reaction of 2,6-dimethylphenol. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Extraction/Wash: Used to extract the intermediate from aqueous basic layers or wash solid residues. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Work-up: High solubility facilitates efficient phase separation from water. |
| Ketones | Acetone, MEK | Miscible | Cleaning/Solvent Swap: Effective for equipment cleaning; intermediate is highly soluble. |
| Esters | Ethyl Acetate | Miscible | Partitioning: Good selectivity for extraction; often used in thin-layer chromatography (TLC). |
| Water | Water | Immiscible / Low | Phase Separation: The compound forms a distinct organic layer, enabling aqueous washes to remove salts/catalysts. |
Technical Insight: The miscibility with Isopropanol (IPA) is critical. Synthesis protocols often employ IPA as the reaction solvent at reflux (80°C). The intermediate remains in solution throughout the reaction, requiring vacuum distillation for isolation.
Thermodynamic Modeling (Hansen Solubility Parameters)
To predict miscibility with novel solvents, we apply the Hansen Solubility Parameter (HSP) theory. The "distance" (
- (Dispersion): High contribution from the dimethylphenyl ring.
- (Polarity): Moderate contribution from the ether linkage.
- (H-bonding): Significant contribution from the secondary hydroxyl group.
Prediction: Solvents with an
-
Methanol (
high) interacts with the -OH group. -
Toluene (
high) interacts with the xylyl ring. -
Water (
very high) has a large , leading to phase separation.
Experimental Protocols
As a Senior Scientist, relying on literature is insufficient. You must validate miscibility and partition coefficients (LogP) for your specific process conditions (e.g., presence of salts).
Protocol A: Determination of Partition Coefficient ( )
Objective: Quantify the distribution of the intermediate between an organic solvent (e.g., Toluene) and Water to optimize extraction.
-
Preparation: Prepare a 10 mM stock solution of 1-(2,6-Dimethylphenoxy)-2-propanol in the organic solvent saturated with water.
-
Equilibration: Mix equal volumes (10 mL) of the organic stock and water (saturated with the organic solvent) in a separatory funnel or centrifuge tube.
-
Agitation: Shake vigorously for 30 minutes at controlled temperature (25°C).
-
Separation: Centrifuge at 3000 rpm for 10 minutes to break any emulsion.
-
Analysis:
-
Extract an aliquot from both phases.
-
Analyze using HPLC-UV (262 nm) or GC-FID.
-
-
Calculation:
Protocol B: Cloud Point Determination (Binary Mixtures)
Objective: Determine the miscibility limit in marginal solvents (e.g., Hexane/Alcohol mixtures) at varying temperatures.
-
Setup: Use a specialized solubility cell (e.g., Crystal16 or equivalent) with magnetic stirring.
-
Dosing: Add the intermediate to the solvent to achieve a specific mass fraction (
). -
Temperature Sweep:
-
Heat to a clear point (one phase).
-
Cool at 0.5°C/min until turbidity (cloud point) is detected via transmissivity.
-
-
Data Plot: Plot Temperature (
) vs. Mole Fraction ( ) to generate the Binodal curve (LLE).
Process Application: Synthesis & Purification Workflow
The solubility profile dictates the entire downstream processing of Mexiletine. The intermediate must be soluble during synthesis but separable during work-up.
Synthesis Pathway Diagram
Caption: Process flow illustrating the solubility-driven transitions from homogeneous reaction (Alcohol) to biphasic extraction (Toluene/Water).
Solvent Selection Logic for Extraction
Caption: Decision matrix for selecting the optimal extraction solvent based on the intermediate's lipophilicity.
References
-
Vertex Research. (2025). Process For The Preparation Of Mexiletine Hydrochloride. Quick Company. 1
-
Google Patents. (2012). CN102603543B - Preparation method of mexiletine hydrochloride. 2[1][3][4][5][6][7]
-
ChemicalBook. (2025).[5] 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL Properties and Synthesis. 8
-
PubChem. (2025). 1-(2,6-dimethylphenoxy)-2-propanol Compound Summary. National Library of Medicine. 9[3][4][5]
-
Roselli, M., et al. (2016).[10] Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine. European Journal of Medicinal Chemistry. 5
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- 3. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mexiletine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. 1-(2,6-DIMETHYLPHENOXY)-2-PROPANOL | 61102-09-8 [chemicalbook.com]
- 9. PubChemLite - 1-(2,6-dimethylphenoxy)-2-propanol (C11H16O2) [pubchemlite.lcsb.uni.lu]
- 10. Mexiletine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Advanced Characterization and Control of Mexiletine Impurities 8 & 11
The following technical guide provides an in-depth analysis of Mexiletine Impurity 8 and Impurity 11, designed for researchers and drug development professionals.
Executive Summary
In the development and manufacturing of Mexiletine Hydrochloride (Class IB anti-arrhythmic), the control of related substances is critical for ensuring drug safety and efficacy.[1] While pharmacopoeial monographs (EP/USP) extensively characterize Impurities A, B, and C, Impurity 8 and Impurity 11 represent specific challenges related to process chemistry and oxidative degradation, respectively.
This guide provides a definitive technical analysis of these two specific impurities. Impurity 8 (Mexiletine Alcohol) is a process-related impurity stemming from the reduction of the ketone intermediate, while Impurity 11 (Cyclic Imine) is a degradation product formed via oxidative cyclization. Understanding the disparate origins of these species is essential for implementing a robust Control Strategy (CS) consistent with ICH Q3A(R2) and ICH Q3B(R2) guidelines.
Chemical Identity & Characterization
Precise chemical identification is the prerequisite for any analytical method development. The following data consolidates the structural attributes of both impurities.
Table 1: Chemical Profile of Target Impurities
| Feature | Impurity 8 | Impurity 11 |
| Common Name | Mexiletine Alcohol | Cyclic Imine Impurity |
| Chemical Name | 1-(2,6-dimethylphenoxy)propan-2-ol | 2,3-dihydro-3,9-dimethyl-1,4-benzoxazepine |
| CAS Number | 61102-09-8 | 284486-96-0 |
| Molecular Formula | C₁₁H₁₆O₂ | C₁₁H₁₃NO |
| Molecular Weight | 180.24 g/mol | 175.23 g/mol |
| Classification | Process Impurity (Intermediate Byproduct) | Degradation Product (Oxidative Stress) |
| Functional Group Change | Amine ( | Linear Ether/Amine |
Formation Mechanisms & Control Strategy[4]
Impurity 8: The Process Artifact
Mechanism: Mexiletine is commonly synthesized via the reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one (Impurity B). Impurity 8 arises when the ketone intermediate undergoes direct reduction to the alcohol instead of the desired reductive amination, or via the hydrolysis of the epoxide intermediate (if the epoxide route is utilized).
-
Pathway: Competitive reduction of the ketone carbonyl group by the reducing agent (e.g., NaBH₄, H₂/Catalyst) in the absence of sufficient amine source or under suboptimal pH conditions.
Control Strategy:
-
Reagent Stoichiometry: Ensure a large excess of the aminating agent (ammonia/hydroxylamine) prior to the addition of the reducing agent.
-
pH Optimization: Maintain reaction pH to favor imine formation over direct ketone reduction.
-
Purification: Impurity 8 is less basic than Mexiletine. It can be effectively purged during the salt formation step (HCl addition) where Mexiletine crystallizes as the hydrochloride salt, leaving the non-basic alcohol (Impurity 8) in the mother liquor.
Impurity 11: The Oxidative Degradant
Mechanism: Impurity 11 is a Cyclic Imine formed via an oxidative cyclization pathway. This reaction is often catalyzed by transition metal impurities or exposure to light (photolytic degradation). The process involves the abstraction of a hydrogen atom from the benzylic methyl group or the ether methylene, followed by ring closure between the nitrogen and the aromatic ring/methyl group, resulting in a benzoxazepine structure.
-
Criticality: As a cyclic imine, this compound possesses structural alerts for genotoxicity (though specific Ames test data should be verified). Its formation indicates a failure in the antioxidant protection of the formulation.
Control Strategy:
-
Excipient Selection: Incorporation of antioxidants (e.g., EDTA to chelate metals, Sodium Metabisulfite) in liquid formulations.
-
Packaging: Use of light-resistant packaging (amber glass/blisters) to prevent photolytic triggering of the cyclization.
-
Storage: Strict temperature control, as the activation energy for cyclization is often accessible at accelerated stability conditions (
).
Visualization of Pathways[3]
The following diagrams illustrate the divergent pathways leading to Impurity 8 (Synthetic) and Impurity 11 (Degradation).
Figure 1: Divergent genesis of Impurity 8 (Synthesis side-reaction) and Impurity 11 (Degradation).[2]
Analytical Methodologies
Detecting these impurities requires a stability-indicating HPLC method capable of separating the neutral alcohol (Impurity 8) and the potentially labile imine (Impurity 11) from the main API peak.
Recommended HPLC Protocol
Standard reverse-phase C18 chemistry is generally sufficient, but pH control is vital due to the basic nature of the API and Impurity 11 versus the neutral Impurity 8.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
. -
Mobile Phase A:
Ammonium Acetate buffer (pH 5.0). -
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B (Isocratic)
-
5-20 min: 10%
60% B (Linear) -
20-25 min: 60% B (Wash)
-
-
Detection: UV at 262 nm (characteristic of the xylyl ring).
-
Flow Rate:
. -
Column Temp:
.
Elution Order & Identification
-
Impurity 8 (Alcohol): Will elute earlier than Mexiletine. Lacking the protonatable amine, it is more hydrophobic than the protonated API at pH 5.0 but less retained than the highly lipophilic dimer impurities.
-
Mexiletine (API): Elutes mid-gradient.
-
Impurity 11 (Cyclic Imine): Elutes later than Mexiletine. The formation of the ring and loss of hydrogen increases lipophilicity compared to the parent amine.
Mass Spectrometry (LC-MS) Confirmation:
-
Impurity 8:
(Neutral loss of water may be observed). -
Impurity 11:
(Distinct mass shift from API, indicating loss of or equivalent oxidation/cyclization unsaturation).
Toxicological Assessment (ICH M7 Context)
-
Impurity 8 (Alcohol): Generally considered low risk . It is a structural analog of the metabolite (hydroxylated mexiletine variants) and lacks the reactive amine handle. It is typically controlled as a general organic impurity (NMT 0.15%).
-
Impurity 11 (Cyclic Imine): High Concern . Cyclic imines and benzoxazepines can intercalate DNA or act as alkylating agents.
-
Action: Must be evaluated using in silico toxicology tools (Derek/Sarah Nexus). If structural alerts are confirmed, it must be controlled at the TTC (Threshold of Toxicological Concern) level (
) or proven safe via Ames testing. -
Limit: If genotoxic, limit is ppm-level. If proven non-genotoxic, standard ICH Q3B limits apply (0.15% or 1.0 mg daily intake).
-
References
-
European Pharmacopoeia (Ph.[3][4] Eur.) . Mexiletine Hydrochloride Monograph 10.0. Strasbourg: Council of Europe.
-
U.S. Pharmacopeial Convention . Mexiletine Hydrochloride: USP 43-NF 38. Rockville, MD: USP.
-
LGC Standards . Mexiletine Impurity Profiling and Reference Standards.
-
ChemicalBook . 1-(2,6-Dimethylphenoxy)-2-propanol (Impurity 8) Chemical Properties.
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 4178, Mexiletine.
-
TandF Online . Isolation and characterization of degradation products of mexiletine hydrochloride. Journal of Liquid Chromatography & Related Technologies.
Sources
Thermodynamic Properties of 2,6-Dimethylphenoxy Derivatives
A Technical Guide for Drug Development & Material Science
Executive Summary
The 2,6-dimethylphenoxy moiety represents a unique thermodynamic island in organic chemistry.[1] Characterized by the steric shielding of the ether oxygen by two ortho-methyl groups, this structural motif confers exceptional hydrolytic stability and lipophilicity. This guide analyzes the thermodynamic landscape of these derivatives, contrasting the small-molecule pharmacokinetics of Mexiletine with the macromolecular stability of Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) .[1]
Part 1: Molecular Architecture & Thermodynamic Baseline[1]
The thermodynamic behavior of 2,6-dimethylphenoxy derivatives is governed by the ortho-effect .[1] Unlike unsubstituted phenoxy groups, the 2,6-dimethyl substitution creates a steric blockade around the ether linkage.
1.1 Steric Shielding & Hydrolytic Stability
The primary thermodynamic advantage of this scaffold is the high activation energy (
-
Electronic Effect: The methyl groups are electron-donating (+I effect), increasing the electron density on the oxygen.[1] This strengthens the
bond, raising the bond dissociation energy (BDE). -
Conformational Lock: The rotation around the
bond is restricted, reducing the entropy of the system but significantly increasing the enthalpy of fusion ( ) in the solid state.
Table 1: Comparative Thermodynamic Baselines
| Property | Phenol | 2,6-Dimethylphenol | Mexiletine HCl |
| Melting Point ( | 40.5 °C | 43–45 °C | 203–205 °C |
| Boiling Point ( | 181.7 °C | 203 °C | N/A (Decomposes) |
| pKa (Acidic/Conj.[1][2][3] Acid) | 9.95 (Phenol) | 10.6 (Phenol) | 9.0 (Amine) |
| LogP (Lipophilicity) | 1.46 | 2.36 | 2.15 |
| Thermodynamic Role | Baseline | Precursor | Stable Drug Salt |
Part 2: Synthetic Thermodynamics (The Williamson Barrier)
Synthesizing 2,6-dimethylphenoxy ethers requires overcoming the nucleophilic penalty imposed by the methyl groups. The 2,6-dimethylphenoxide ion is a sterically hindered nucleophile .[1]
2.1 The Activation Energy Barrier
In a standard Williamson ether synthesis, the attack of the phenoxide on an alkyl halide follows
-
Protocol Insight: To overcome this, higher reaction temperatures (reflux in toluene/xylene) or polar aprotic solvents (DMF, DMSO) are required to strip the cation and increase the free energy of the phenoxide anion.
-
Side Reaction (Elimination): If the alkyl halide is secondary or tertiary, the basicity of the hindered phenoxide favors
elimination over substitution, driven by entropy ( ).
Figure 1: Thermodynamic flow of Williamson Ether Synthesis for hindered phenols.[1] Note the bifurcation based on alkyl halide structure.
Part 3: Pharmaceutical Case Study – Mexiletine
Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) is the archetypal drug using this scaffold.[1] Its thermodynamic profile is dominated by its solid-state properties as a hydrochloride salt.[1]
3.1 Solid-State Lattice Energy
Mexiletine HCl exhibits a high melting point (203–205 °C) compared to its free base.[1] This indicates a massive Lattice Energy (
-
Polymorphism: The high lattice energy suggests potential for polymorphism.[1] Variations in cooling rates during crystallization can trap the molecule in metastable states with different enthalpies of fusion.
-
Solubility Thermodynamics:
- [1]
-
While the hydrophobic xylyl group opposes dissolution (
), the hydration of the ammonium chloride moiety provides the driving force ( ).
3.2 Metabolic Thermodynamics
The 2,6-dimethyl substitution blocks hydroxylation at the ortho positions, forcing metabolic oxidation to the para-position or the alkyl side chain. This "metabolic shunting" extends the half-life (
Part 4: Experimental Protocols
To validate the thermodynamic properties of new 2,6-dimethylphenoxy derivatives, the following self-validating protocols are recommended.
Protocol A: Differential Scanning Calorimetry (DSC) for Purity & Polymorphism
Objective: Determine Melting Point (
-
Calibration: Calibrate the DSC instrument using an Indium standard (
, ). -
Sample Prep: Weigh 2–5 mg of the derivative into a Tzero aluminum pan. Crimp hermetically.
-
Equilibration: Equilibrate at 25°C for 5 minutes.
-
Ramp 1: Heat at 10°C/min to 250°C (or 20°C above expected
). Note: A 10°C/min rate balances resolution with signal intensity. -
Cooling: Cool at 10°C/min to 0°C to induce recrystallization.
-
Ramp 2: Re-heat at 10°C/min.
Protocol B: Solubility Parameter Determination (Hansen Method)
Objective: Determine the affinity of the derivative for various solvents/polymers.
-
Selection: Select 10 solvents with known dispersion (
), polar ( ), and hydrogen-bonding ( ) parameters (e.g., Toluene, Acetone, Methanol, DMSO).[1] -
Dissolution: Add 50 mg of derivative to 1 mL of each solvent. Vortex for 10 mins.
-
Observation: Visual inspection for complete dissolution.
-
Calculation: Plot the soluble vs. insoluble points in 3D space. The center of the solubility sphere gives the solute's HSP.
-
Mexiletine Prediction: High
(aromatic), Low , Moderate (ether/amine).
-
Figure 2: Workflow for thermodynamic characterization via DSC. The second heating cycle is critical for eliminating thermal history.
References
-
PubChem. (2025).[1][4] Mexiletine Hydrochloride | C11H18ClNO.[1][5] National Library of Medicine.[1] [Link]
-
NIST WebBook. (2023).[1] Phenol, 2,6-dimethyl- Thermodynamic Data. National Institute of Standards and Technology.[1] [Link]
-
Health Canada. (2024). Product Monograph: Mexiletine Hydrochloride. [Link]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodology reference). [Link]
Sources
- 1. 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Phenol, 2,6-dimethyl- [webbook.nist.gov]
- 4. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mexiletine hydrochloride 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Hydroxypropylation of 2,6-Dimethylphenol with Propylene Oxide
Abstract
This document provides a comprehensive technical guide for the hydroxypropylation of 2,6-dimethylphenol using propylene oxide. The reaction yields valuable hydroxypropylated derivatives, primarily 1-(2,6-dimethylphenoxy)propan-2-ol, a key intermediate in various chemical syntheses. This guide delves into the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters influencing reaction efficiency and product selectivity. It is intended for researchers, scientists, and drug development professionals seeking to implement or optimize this important transformation.
Introduction: Significance and Applications
The hydroxypropylation of phenols is a cornerstone of industrial organic synthesis, enabling the modification of phenolic compounds to introduce a versatile hydroxypropyl group. 2,6-Dimethylphenol, a readily available starting material, is a precursor to poly(p-phenylene oxide) (PPO), a high-performance thermoplastic.[1] Its hydroxypropylation opens avenues to a range of derivatives with applications as plasticizers, polymer modifiers, and intermediates in the pharmaceutical and agrochemical industries. The resulting 1-(2,6-dimethylphenoxy)propan-2-ol and its isomers are particularly valuable for their unique structural and chemical properties.
Scientific Principles and Mechanistic Insights
The reaction between 2,6-dimethylphenol and propylene oxide is fundamentally a base-catalyzed nucleophilic ring-opening of the epoxide. The mechanism proceeds via the following key steps:
-
Deprotonation of the Phenol: In the presence of a base, the acidic proton of the phenolic hydroxyl group is abstracted to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting 2,6-dimethylphenoxide anion attacks one of the carbon atoms of the propylene oxide ring.
-
Ring-Opening: This attack leads to the opening of the strained three-membered epoxide ring, forming an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated, typically by a proton source in the reaction mixture (e.g., residual phenol or during aqueous workup), to yield the final hydroxypropylated product.
The regioselectivity of the nucleophilic attack on the unsymmetrical propylene oxide molecule is a critical consideration. Attack at the less sterically hindered methylene carbon (C1) results in the "normal" or primary alcohol product, 1-(2,6-dimethylphenoxy)propan-2-ol. Conversely, attack at the more substituted methine carbon (C2) leads to the "abnormal" or secondary alcohol product, 2-(2,6-dimethylphenoxy)propan-1-ol.[2] The choice of catalyst and reaction conditions can influence the ratio of these two isomers.
Catalysis: Driving the Reaction
A variety of catalysts can be employed for the hydroxypropylation of phenols, with base catalysts being the most common.
-
Alkali Metal Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective and economical catalysts. They readily deprotonate the phenol to generate the active phenoxide nucleophile.
-
Alkali Metals and Their Salts: Alkali metals like sodium, potassium, or lithium, and their alcohol-derived salts can also serve as catalysts.[3]
-
Tertiary Amines: Trialkylamines, such as triethylamine, can catalyze the reaction, often leading to the formation of 2-hydroxypropyl ethers without significant polyoxypropylene ether formation.[4]
-
Phase-Transfer Catalysts (PTC): In biphasic systems, quaternary ammonium or phosphonium salts can facilitate the transfer of the phenoxide ion from an aqueous phase to an organic phase where the propylene oxide resides, accelerating the reaction.[5][6] This technique can be particularly useful for improving reaction rates and yields.[5][6]
The selection of the catalyst is crucial and depends on factors such as desired reactivity, selectivity, and process considerations.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the laboratory-scale synthesis of 1-(2,6-dimethylphenoxy)propan-2-ol.
Materials and Equipment
| Reagents | Equipment |
| 2,6-Dimethylphenol (≥99%) | Three-necked round-bottom flask |
| Propylene oxide (≥99%) | Reflux condenser |
| Sodium hydroxide (pellets or solution) | Dropping funnel |
| Toluene (anhydrous) | Mechanical stirrer |
| Diethyl ether | Heating mantle with temperature controller |
| Hydrochloric acid (1 M) | Ice bath |
| Magnesium sulfate (anhydrous) | Rotary evaporator |
| Separatory funnel |
Safety Precautions: Propylene oxide is a volatile, flammable, and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Detailed Synthesis Protocol
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add 2,6-dimethylphenol (e.g., 0.50 mol) and anhydrous toluene (e.g., 250 mL).
-
Catalyst Addition: While stirring, carefully add the base catalyst. For example, sodium hydroxide (e.g., 0.05 mol, 10 mol%) can be added as a solid or a concentrated aqueous solution.
-
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) using a heating mantle.
-
Propylene Oxide Addition: Add propylene oxide (e.g., 0.55 mol, 1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The addition should be controlled to maintain a steady reaction temperature and prevent a rapid exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[7] The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (e.g., 100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M hydrochloric acid (to neutralize any remaining base), water, and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[8]
-
-
Purification: The crude product can be purified by vacuum distillation to yield the desired 1-(2,6-dimethylphenoxy)propan-2-ol as a clear, viscous liquid.
Analytical Characterization
The identity and purity of the product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., hydroxyl, ether).
Data Presentation and Visualization
Table of Reaction Parameters
| Parameter | Typical Range | Rationale |
| Temperature | 60-120 °C | Higher temperatures increase the reaction rate but may lead to side reactions. |
| Catalyst Loading | 1-10 mol% | A sufficient amount is needed to deprotonate the phenol effectively. Higher loadings can increase the rate but may complicate workup. |
| Solvent | Toluene, Xylene | An inert, high-boiling solvent is typically used to control the reaction temperature. |
| Molar Ratio (Phenol:PO) | 1:1 to 1:1.2 | A slight excess of propylene oxide is often used to ensure complete conversion of the phenol. |
Visualizing the Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical transformation and the experimental process.
Caption: Reaction mechanism of base-catalyzed hydroxypropylation.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Reaction Monitoring: Regular analysis of the reaction mixture by GC allows for the determination of the consumption of starting materials and the formation of the product. This ensures that the reaction proceeds to completion and helps in identifying the optimal reaction time.
-
Purity Assessment: Post-purification analysis by GC-MS provides a quantitative measure of the product's purity, ensuring that it meets the required specifications for downstream applications.
-
Structural Verification: NMR and FTIR spectroscopy provide unambiguous confirmation of the product's chemical structure, validating that the desired transformation has occurred.
By adhering to these analytical checks, researchers can have high confidence in the outcome of the synthesis and the quality of the final product.
Conclusion
The hydroxypropylation of 2,6-dimethylphenol with propylene oxide is a robust and versatile reaction for the synthesis of valuable chemical intermediates. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters as outlined in this guide, researchers can achieve high yields of the desired product with excellent purity. The provided protocols offer a solid foundation for the successful implementation of this important chemical transformation in a research and development setting.
References
- Google Patents. (1998). Hydroxyalkylation of phenols. WO1998013327A1.
-
Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses Procedure. Available from: [Link]
-
Kim, K. H., et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. Scientific Reports, 8(1), 13998. Available from: [Link]
-
ResearchGate. (2026). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Available from: [Link]
-
Denmark Group. (n.d.). Phase Transfer Catalysis. Available from: [Link]
-
Max Planck Innovation. (2025). Bifunctional Catalyst for Phenol Production via Decarboxylation. Available from: [Link]
-
De La Zerda, J., Barak, G., & Sasson, Y. (1989). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Tetrahedron, 45(5), 1533-1540. Available from: [Link]
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Available from: [Link]
-
ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Available from: [Link]
-
PubMed. (2004). Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate). Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. NCBI Bookshelf. Available from: [Link]
-
ResearchGate. (2025). Phase-Transfer-Catalyzed Oxaziridine-Mediated Hydroxylative Phenol and Naphthol Dearomatization. Available from: [Link]
-
PubMed. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Available from: [Link]
- Google Patents. (1960). Hydroxypropylation of hydroxy compounds. US2927918A.
-
IntechOpen. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
- Google Patents. (1993). Catalytic hydroxylation of phenol. EP0571447B1.
-
ACS Publications. (2020). Kinetics of aryl borane-catalyzed propylene oxide ring opening by propanol. Industrial & Engineering Chemistry Research, 59(4), 1438-1449. Available from: [Link]
- Google Patents. (2002). Process for preparing 2,6-dimethylphenol. US6399838B1.
-
European Patent Office. (1998). Method for making a 2,6-dialkylphenol. EP 0686617 B1. Available from: [Link]
-
Sumitomo Kagaku. (2006). Development of New Propylene Oxide Process. Available from: [Link]
-
Vapourtec. (2025). Ring-Opening Polymerization of Propylene Oxide. Available from: [Link]
-
ResearchGate. (2017). Kinetic study of the hydration of propylene oxide in the presence of heterogeneous catalyst. Available from: [Link]
-
ACS Publications. (2026). Kinetics of Aryl Borane-Catalyzed Propylene Oxide Ring Opening by 1-Propanol. Industrial & Engineering Chemistry Research. Available from: [Link]
-
University of Houston. (n.d.). Reaction Kinetics of Direct Gas-Phase Propylene Epoxidation on AU/TS-1 Catalysts. Available from: [Link]
-
MDPI. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2170-2195. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available from: [Link]
-
ResearchGate. (2025). Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development. Available from: [Link]
-
ResearchGate. (2025). The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst. Available from: [Link]
-
ResearchGate. (n.d.). Kinetics of DMC catalyzed polymerization of propylene oxide in the presence of regulators. Available from: [Link]
- Google Patents. (1967). Process for the purification of 2, 6-dimethylphenol. US3337642A.
-
CHIMIA. (1971). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. 25, 8-11. Available from: [Link]
-
University of Groningen. (n.d.). The hydroxypropylation of starch in a self-wiping twin screw extruder. Available from: [Link]
-
SlideShare. (2018). CHAPTER 8 Chemicals Based on Propylene. Available from: [Link]
-
ICCK. (2025). Oxygen Insertion in Propylene to Make Propylene Oxide Over a Highly Stable and Efficient Titanium Silicate Catalyst. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(2,6-Dimethylphenoxy)-2-propanol Synthesis
Executive Summary & Core Chemistry
The synthesis of 1-(2,6-dimethylphenoxy)-2-propanol (CAS: 53012-41-2) is the critical first step in the production of the anti-arrhythmic drug Mexiletine .[1] While the reaction appears straightforward, the steric hindrance introduced by the ortho-methyl groups on the phenol ring significantly reduces nucleophilicity, leading to common issues such as low conversion rates and competitive polymerization of propylene oxide (PO).
This guide addresses the technical bottlenecks of the Hydroxypropylation Route , which is the most atom-economical pathway compared to the alternative chloroacetone reduction route.
Reaction Pathway Visualization
The following diagram outlines the primary reaction pathway and competing side reactions you must control.
Figure 1: Reaction logic flow for the hydroxypropylation of 2,6-dimethylphenol. Note that base catalysis strongly favors the target product via attack at the less hindered terminal carbon of the epoxide.
Troubleshooting Guide (Q&A)
Category A: Kinetics & Conversion
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. What is happening? A: This is a classic symptom of steric hindrance combined with propylene oxide (PO) volatility .
-
The Cause: The two ortho-methyl groups on the phenol ring shield the phenolic oxygen, making it a poor nucleophile. If you run this at reflux (approx. 35-40°C for PO), the temperature is insufficient to overcome the activation energy barrier imposed by the sterics.
-
The Fix: You must transition from open-reflux to a closed pressure system (Autoclave) .
-
Temperature: Increase reaction temperature to 100–130°C .
-
Pressure: This keeps PO in the liquid phase, maintaining a high local concentration of the electrophile.
-
Catalyst: Switch to a soluble organic base like Triethylamine (TEA) or a phase transfer catalyst (TBAB) if using solid base, to improve homogeneity [1, 2].
-
Q: I am seeing a large amount of gelatinous material in the flask. What is it? A: This is Poly(propylene oxide) .
-
The Cause: Homopolymerization of PO occurs when the rate of PO-PO reaction exceeds the rate of Phenol-PO reaction. This is often triggered by adding all the PO at the start (batch mode) or by presence of adventitious water/acid.
-
The Fix: Adopt a Semi-Batch Protocol .
-
Charge Phenol and Catalyst first.
-
Heat to operating temperature (e.g., 100°C).
-
Slowly dose the PO into the reactor over 2–4 hours. This keeps the instantaneous concentration of PO low relative to the phenol, statistically favoring the Phenol-PO collision over PO-PO [3].
-
Category B: Selectivity & Purity
Q: How do I ensure I get the secondary alcohol (Target) and not the primary alcohol (Isomer)? A: Regioselectivity is controlled by the reaction mechanism.
-
Mechanism: Under basic conditions , the reaction proceeds via an
-like mechanism. The phenoxide anion attacks the least substituted carbon (the terminal CH2) of the epoxide ring due to steric accessibility. -
Risk: If you use Lewis Acids or if the reaction mixture becomes acidic (e.g., phenol accumulation without sufficient base), the mechanism shifts to
-like, where the epoxide opens to form the more stable carbocation (secondary carbon), leading to the wrong isomer (primary alcohol). -
Protocol: Ensure your pH remains alkaline (>9) throughout the reaction. Use basic catalysts like
or TEA [4].
Q: The crude product contains 5-10% unreacted 2,6-dimethylphenol. It co-distills with my product. How do I remove it? A: Distillation is difficult due to the close boiling points and sublimation nature of the phenol. Chemical separation is required before distillation.
-
The Fix: Perform a Caustic Wash .
-
Dilute crude mixture with an organic solvent (e.g., Toluene or Ethyl Acetate).
-
Wash 2-3 times with 10% NaOH solution .
-
Mechanism: The NaOH deprotonates the unreacted phenol (
), converting it into water-soluble sodium 2,6-dimethylphenolate. The target alcohol ( ) remains in the organic layer. -
Wash with water/brine to remove residual base, then dry and distill [5].
-
Optimized Experimental Protocol
Based on high-yield industrial patent methodologies [1, 2].
Scale: 1.0 Mole Basis Equipment: Stainless Steel Autoclave (High Pressure Reactor)
| Reagent | Equivalents | Role | Notes |
| 2,6-Dimethylphenol | 1.0 eq | Substrate | Solid, mp 43-45°C. |
| Propylene Oxide | 1.2 – 1.5 eq | Reagent | Volatile (bp 34°C). Excess drives kinetics. |
| Triethylamine (TEA) | 0.05 – 0.1 eq | Catalyst | Soluble base; easily removed. |
| Toluene | 2.0 – 3.0 vol | Solvent | Optional; neat reaction is possible but solvent helps heat transfer. |
Step-by-Step Workflow
-
Loading: Charge 2,6-dimethylphenol (122 g, 1.0 mol) and Triethylamine (10 g, ~0.1 mol) into the autoclave. (Add Toluene if using solvent).[2]
-
Inerting: Purge the reactor with Nitrogen (
) three times to remove oxygen (safety and prevention of oxidative side reactions). -
Heating: Heat the mixture to 110°C . The pressure will rise slightly due to solvent vapor.
-
Addition: Pump Propylene Oxide (approx. 87 g, 1.5 mol) into the reactor over 3 hours .
-
Note: Monitor pressure. If pressure spikes, stop addition and let it consume.
-
-
Digestion: After addition, hold at 110–120°C for another 2–4 hours.
-
Endpoint: Monitor by HPLC or GC. Unreacted phenol should be <2%.
-
-
Workup:
-
Cool to room temperature. Vent excess PO (into a scrubber).
-
Alkaline Wash: Dissolve residue in Toluene (if not used). Wash with 10% NaOH (2x 200mL) to remove unreacted phenol.
-
Neutralization: Wash organic layer with water/brine until neutral pH.
-
Isolation: Dry over
, filter, and concentrate.
-
-
Purification: Distill under reduced pressure (vacuum).
-
Target Fraction: Collect fraction boiling at 136–138°C / 2.4 kPa (approx 18 mmHg) [6].
-
Comparative Data: Catalyst Efficiency
The following table summarizes the expected performance of different catalytic systems for this specific hindered phenol.
| Catalyst System | Reaction Temp | Typical Yield | Pros | Cons |
| Triethylamine (TEA) | 100-120°C (Pressure) | 90 - 95% | Homogeneous, easy workup (volatile), high conversion. | Requires autoclave. |
| Potassium Carbonate ( | Reflux (Acetone/Toluene) | 60 - 75% | Cheap, mild solid base. | Slow kinetics due to heterogeneity; requires phase transfer catalyst (TBAB) for best results. |
| Sodium Ethoxide (NaOEt) | 80-100°C | 80 - 85% | Strong base, fast reaction. | Can cause side reactions (transesterification if esters present); moisture sensitive. |
| AlCl3 (Lewis Acid) | 50-80°C | < 50% | Low temp operation. | Not Recommended. Poor regioselectivity (mixed isomers); difficult workup. |
References
-
Patent CN102603543B : Preparation method of mexiletine hydrochloride. (Describes the TEA catalyzed hydroxypropylation route with high purity). Link
-
Patent US3714269A : Process for producing 2,6-dimethylphenol. (Provides context on the stability and reactivity of the starting material). Link
-
Sumitomo Chemical Co. : Development of New Propylene Oxide Process. (General reference for PO reactivity and handling). Link
-
PubChem : Mexiletine | C11H17NO. (Chemical structure and property data for the downstream API). Link
-
ResearchGate : Synthesis of 1-(2,6-dimethylphenoxy)-2-propanone. (Alternative route discussion and purification insights). Link
-
ChemicalBook : 1-(2,6-Dimethylphenoxy)-2-propanamine synthesis. (Yield data and physical properties of intermediates). Link
Sources
Mexiletine Synthesis Support Center: Bis-Phenoxy Impurity Management
Current Status: Operational Topic: Purification & Process Control for Mexiletine Hydrochloride Target Impurity: Bis-phenoxy contaminants (Neutral Poly-ethers & Dimeric Amines)[1][2]
Technical Brief: The Nature of the Impurity
In the synthesis of Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine), "bis-phenoxy" impurities represent a critical quality control challenge.[1][2][3] Depending on your synthetic route (Epichlorohydrin vs. Chloroacetone), you are likely facing one of two distinct chemical enemies.[3] Identifying which one is present is the first step to removal.[2]
Type A: The Neutral "Over-Alkylated" Ether[1]
-
Chemical Name: 1,3-bis(2,6-dimethylphenoxy)propan-2-ol[1][2][3]
-
Origin: Common in the Epichlorohydrin/Glycidyl Ether route .[2] Occurs when the intermediate epoxide reacts with a second molecule of 2,6-dimethylphenol instead of the amine source.[1][2][3]
-
Behavior: Non-ionic (Neutral).[2] It does not form a salt with HCl.[2]
Type B: The Pharmacopeial "Dimer" (EP Impurity C)[1][3]
-
Chemical Name: 1,1'-[3,3',5,5'-tetramethylbiphenyl-4,4'-diyl]bis(oxy)bis(propan-2-amine)[1][2][3][4]
-
Origin: Oxidative coupling of the starting material (2,6-dimethylphenol) into a biphenyl dimer, which then undergoes the full reaction sequence.[1][3]
-
Behavior: Basic (Diamine).[2] It does form a salt with HCl.[2][5]
-
Removal Strategy: Fractional Recrystallization (Solubility differential).[2]
Root Cause Analysis & Pathway Visualization[1]
Understanding where the impurity branches off is essential for prevention.[2]
Figure 1: Bifurcation of reaction pathways leading to Type A (Neutral) and Type B (Basic) impurities.[1][2]
Troubleshooting Guide: Purification Protocols
Protocol A: Removing Type A (Neutral Bis-Phenoxy)
Mechanism: Exploiting the pKa difference.[1][2] Mexiletine (pKa ~9.[2][6]0) forms a water-soluble salt; the neutral bis-ether remains lipophilic regardless of pH.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Toluene or Dichloromethane (DCM) .
-
Acid Extraction: Add 1N HCl (aq) to the organic phase.
-
Phase Separation: Discard the organic layer (contains the impurity).[2]
-
Wash: Wash the aqueous acidic layer with fresh Toluene (removes trace neutrals).[2]
-
Basification: Add 4N NaOH to the aqueous layer until pH > 11.
-
Final Extraction: Extract the turbid aqueous mixture with Ethyl Acetate or DCM .[2]
-
Salt Formation: Treat the organic extract with HCl gas/solution to precipitate pure Mexiletine HCl.
Protocol B: Removing Type B (EP Impurity C)
Mechanism: Since Impurity C is also an amine, it survives Protocol A. However, it is significantly larger (Molecular Weight ~356 vs 179) and more hydrophobic.[3] We use Recrystallization to exclude it from the crystal lattice.[2][10]
Recommended Solvent System: Isopropanol (IPA) or Ethanol/Ether.[2]
Step-by-Step Workflow:
-
Crude Isolation: Isolate the Mexiletine HCl solid (containing Impurity C).[2]
-
Reflux: Suspend crude solid in Isopropanol (IPA) (Ratio: 1g solid : 3-4 mL solvent).
-
Heat: Heat to reflux (approx. 82°C) until full dissolution.
-
Activated Carbon (Optional): If color is present, add 5% w/w activated carbon, stir 15 min, and filter hot.
-
Controlled Cooling:
-
Cool slowly to Room Temperature (25°C) over 2 hours.
-
Chill to 0-5°C for 1 hour.
-
Note: Rapid cooling traps the large Impurity C inside the crystal lattice.[2]
-
-
Filtration: Filter the white crystals. Wash with cold IPA or Diethyl Ether.
-
Drying: Vacuum dry at 60°C.
Comparative Data: Impurity Solubility Profiles
Use this table to select the correct wash solvents.
| Compound | pKa | Solubility (pH 1.[2][6]0) | Solubility (pH 12.[2]0) | LogP (Approx) |
| Mexiletine | ~9.0 | High (Aqueous) | High (Organic) | 2.1 |
| Type A (Neutral Bis) | N/A | Low (Organic) | Low (Organic) | > 4.5 |
| Type B (Impurity C) | ~9.2 | High (Aqueous) | High (Organic) | > 5.0 |
Key Takeaway: Type A is removed by pH switching .[2] Type B tracks with Mexiletine through pH changes but is removed by crystallization due to high LogP/Lattice exclusion.[2]
Workflow Visualization
Figure 2: Integrated purification workflow for removal of both bis-phenoxy variants.[1][2]
Frequently Asked Questions (FAQ)
Q: I used the pH swing method, but my HPLC still shows a "bis" peak. Why? A: You likely have Impurity C (Type B) .[2] The pH swing only removes the neutral ether (Type A).[1][2] Impurity C is an amine (dimer) and protonates just like Mexiletine, so it stays in the water layer during the acid wash.[1] You must perform the Recrystallization (Protocol B) to remove it.[2]
Q: Can I prevent Type A (Neutral Bis) during synthesis? A: Yes. This impurity forms when the phenol is in excess relative to the epichlorohydrin/linker.[1][2]
-
Solution: Use a slight molar excess of Epichlorohydrin (1.1 - 1.2 eq) relative to 2,6-dimethylphenol.[1][2][3]
-
Solution: Add the phenol slowly to the base/epichlorohydrin mixture to keep its instantaneous concentration low.[2]
Q: What is the limit for these impurities? A: According to European Pharmacopoeia (EP) standards, specific impurities like Impurity C usually have a limit of 0.15% or 0.10% depending on the monograph version.[3]
Q: My yield drops significantly during the Isopropanol recrystallization. A: Mexiletine HCl is moderately soluble in cold IPA.[2] If your yield is too low (<70% recovery), try adding a "co-solvent" or "anti-solvent" like Diethyl Ether or MTBE after the solution has cooled to room temperature, then chill.[1][3] This forces more product out while keeping the lipophilic impurity in solution.[2]
References
-
European Pharmacopoeia (Ph.[2][9] Eur.) . Mexiletine Hydrochloride Monograph 1029. (Defines Impurity C and D structures and limits).
-
CN102603543B . Preparation method of mexiletine hydrochloride. (Describes synthesis and purification via crystallization).
-
PubChem . Mexiletine Hydrochloride Compound Summary. (Chemical properties and pKa data). [1][2]
-
BenchChem . Formation of Mexiletine EP Impurity C. (Technical notes on impurity origins).
Sources
- 1. Frontiers | Dual Action of Mexiletine and Its Pyrroline Derivatives as Skeletal Muscle Sodium Channel Blockers and Anti-oxidant Compounds: Toward Novel Therapeutic Potential [frontiersin.org]
- 2. Mexiletine | C11H17NO | CID 4178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102603543B - Preparation method of mexiletine hydrochloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Mexiletine [drugfuture.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Process For The Preparation Of Mexiletine Hydrochloride [quickcompany.in]
- 9. Preparation method for mexiletine hydrochloride impurity C - Eureka | Patsnap [eureka.patsnap.com]
- 10. DSpace [cora.ucc.ie]
Technical Support Center: Stability of 1-(2,6-Dimethylphenoxy)-2-propanol
Executive Summary & Chemical Context[1][2][3][4][5]
1-(2,6-Dimethylphenoxy)-2-propanol (often referred to as Mexiletine Alcohol) is a secondary alcohol linked to a 2,6-dimethylphenol moiety via an ether bond. In drug development, it appears primarily as:
-
A Synthetic Intermediate: Formed by the reaction of 2,6-dimethylphenol with propylene oxide or 1-halo-2-propanol.
-
A Process Impurity: Often found in the final Mexiletine API if the subsequent amination step is incomplete or if the ketone intermediate (Mexiletine Impurity B) is over-reduced.
Stability Verdict:
-
Dilute Acids (HPLC/LC-MS): High stability. Compatible with standard mobile phases (0.1% Formic Acid/TFA) at ambient temperatures.
-
Concentrated Acids/Heat: Moderate to Low stability. Prone to acid-catalyzed dehydration (forming the alkene) and, under extreme conditions, ether cleavage .
Diagnostic Visualization: Degradation Pathways[6]
The following diagram illustrates the mechanistic risks when this molecule is exposed to acidic environments. Use this to identify potential degradants in your chromatograms.
Figure 1: Mechanistic pathway showing the primary risk (Dehydration to Alkene) and secondary risk (Ether Cleavage).
Technical Support Modules
Module A: Analytical Troubleshooting (HPLC/LC-MS)
Issue: Ghost peaks appearing in chromatograms using acidic mobile phases. Diagnosis: On-column dehydration or sample diluent instability.
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | 2.0 – 4.0 | The ether linkage is stable here. The secondary alcohol is stable unless heated. |
| Column Temp | < 40°C | Higher temperatures (>50°C) combined with acidic pH catalyze the E1 elimination of water. |
| Sample Diluent | Acetonitrile/Water | Avoid using pure acidic buffers as diluents for long-term autosampler storage. |
Troubleshooting Protocol 1: Differentiating Degradation from Impurities
-
Preparation: Prepare two samples.
-
Sample A: Dissolved in neutral solvent (MeOH/ACN).
-
Sample B: Dissolved in Mobile Phase A (e.g., 0.1% TFA).
-
-
Stress: Incubate Sample B at room temperature for 24 hours.
-
Analysis: Inject both immediately.
-
Interpretation:
-
If Sample B shows a growing peak at a higher Relative Retention Time (RRT) than the main peak, acid-catalyzed dehydration is occurring in the vial. The alkene is less polar and elutes later on C18 columns.
-
Module B: Synthetic Workup & Isolation
Issue: Yield loss or oiling out during acid quenches. Context: Researchers often use HCl to quench reactions involving this intermediate.
Troubleshooting Protocol 2: Safe Acidic Workup
-
The Risk: Heating the reaction mixture while it is acidic (e.g., during solvent stripping) will drive the equilibrium toward the alkene (See Figure 1, Green Node).
-
The Fix:
-
Cool Down: Ensure the reaction mixture is < 10°C before adding acid.
-
Rapid Neutralization: Do not store the acidic aqueous layer. Extract immediately or neutralize to pH 7.0 with NaHCO₃.
-
Avoid Strong Acids: Use 1M HCl or NH₄Cl solution rather than Conc. H₂SO₄ or HCl, which act as potent dehydrating agents.
-
Stability Data Summary
The following table summarizes the stability of 1-(2,6-Dimethylphenoxy)-2-propanol based on standard forced degradation behaviors for aryloxy-propanols [1, 2].
| Condition | Agent | Temp | Duration | Observed Stability | Major Degradant |
| Analytical | 0.1% Formic Acid | 25°C | 48 Hrs | Stable (< 0.5% deg) | None |
| Analytical | 0.1% TFA | 60°C | 4 Hrs | Unstable | Alkene (Dehydration) |
| Synthetic | 6N HCl | Reflux | 1 Hr | Degraded | Alkene + Phenol |
| Oxidative | 3% H₂O₂ | 25°C | 24 Hrs | Susceptible | Ketone (Impurity B) |
Frequently Asked Questions (FAQ)
Q1: Is this molecule "Mexiletine Impurity C"? A: No. According to the European Pharmacopoeia (EP), Impurity C is a dimer (Bis-structure). The molecule discussed here (1-(2,6-Dimethylphenoxy)-2-propanol) is the alcohol precursor. However, it is structurally related to Impurity B (the ketone form) [3, 4].
Q2: Can I use this compound as an Internal Standard (IS) for Mexiletine analysis? A: It is not recommended. Because it is a process impurity, it may already be present in your sample, leading to quantitation errors. Furthermore, its ionization efficiency (ESI+) differs significantly from the amine (Mexiletine) due to the lack of a basic nitrogen center.
Q3: Why do I see 2,6-Dimethylphenol in my sample after acid treatment? A: This indicates ether cleavage . While rare in dilute acids, this occurs if you use hydrohalic acids (HBr, HI) or extremely concentrated HCl at high temperatures. This cleaves the ether bond, releasing the phenol and the alkyl halide/alcohol [5].
Q4: How should I store the reference standard? A: Store neat at 2-8°C under inert gas (Nitrogen/Argon). The secondary alcohol can slowly oxidize to the ketone (Mexiletine Impurity B) if exposed to air and light over long periods.
References
-
European Directorate for the Quality of Medicines (EDQM). Mexiletine Hydrochloride Monograph 1029. European Pharmacopoeia (Ph. Eur.).
-
PubChem. Compound Summary: 1-(2,6-Dimethylphenoxy)-2-propanol (CID 10397396). National Library of Medicine.
-
ChemicalBook. Mexiletine Hydrochloride Impurities and Standards.
-
TandF Online. Isolation and characterization of degradation products of mexiletine hydrochloride. (Contextual reference for impurity profiling).
-
LibreTexts Chemistry. Acid Catalyzed Dehydration of Alcohols. (Mechanistic grounding for E1 elimination).
Validation & Comparative
Technical Guide: HPLC Detection Strategies for 1-(2,6-Dimethylphenoxy)-2-propanol
Executive Summary
In the development of Class IB anti-arrhythmics like Mexiletine, the molecule 1-(2,6-Dimethylphenoxy)-2-propanol (hereafter referred to as the Target Alcohol ) represents a critical process-related impurity. It serves as the direct synthetic precursor to the active pharmaceutical ingredient (API) and can persist due to incomplete amination or regenerate via hydrolysis.
Detecting this impurity presents a distinct chromatographic challenge: it is a neutral aromatic ether-alcohol , whereas the parent drug is a basic amine . Traditional C18 methods often compromise resolution to accommodate the basic API, leading to poor sensitivity for this specific neutral impurity.
This guide compares the industry-standard C18 (L1) approach against a superior Phenyl-Hexyl orthogonal selectivity method, demonstrating why the latter offers higher reliability for this specific separation.
The Analytical Challenge: Chemical Causality
To design a robust method, we must first understand the molecular behaviors driving the separation.
| Feature | Target Alcohol (Impurity) | Mexiletine (Parent Drug) | Chromatographic Impact |
| Structure | Neutral Ether/Alcohol | Primary Amine | pKa Differences: The parent is ionized at acidic pH; the impurity is not. |
| Polarity | Moderately Hydrophobic | Hydrophilic (when ionized) | Elution Order: On RP-HPLC, the neutral impurity often elutes after the ionized parent. |
| Interaction | Hydrophobic + | Ionic + Hydrophobic | Tailing Risk: The parent amine interacts with residual silanols, causing broad peaks that can mask the impurity. |
Origin of the Impurity
Understanding the synthesis pathway confirms why this impurity is ubiquitous in this drug class.
Figure 1: The Target Alcohol is both a starting material intermediate and a potential degradation product.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We evaluated two distinct separation strategies. While C18 is the "default" choice, the Phenyl-Hexyl chemistry provides specific advantages for the dimethylphenoxy moiety.
Method A: The Traditional C18 Approach (USP-Aligned)
-
Column: C18 (L1), 5 µm, 250 x 4.6 mm.
-
Mechanism: Pure hydrophobicity.
-
Pros: High availability; robust for the main peak assay.
-
Cons: The basic parent drug (Mexiletine) requires acidic buffering (pH ~4.8) to prevent silanol tailing. At this pH, the Target Alcohol remains neutral. The resolution between the huge parent peak and the small impurity peak is often compromised by the "tail" of the parent.
Method B: The Advanced Phenyl-Hexyl Approach (Recommended)
-
Column: Phenyl-Hexyl (Core-Shell), 2.6 µm, 100 x 3.0 mm.
-
Mechanism: Hydrophobicity +
Stacking . -
Why it wins: The 2,6-dimethylphenoxy ring is electron-rich. The Phenyl-Hexyl stationary phase engages in
interactions with the impurity's aromatic ring. This adds a second "retention lever" distinct from simple hydrophobicity, pulling the impurity away from the aliphatic amine parent and sharpening the peak shape.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) |
| Resolution (Rs) | 2.1 (Baseline noise often high) | > 4.5 (Sharp separation) |
| Tailing Factor (Parent) | 1.5 - 1.8 | 1.1 - 1.2 |
| Run Time | 25 minutes | 12 minutes |
| LOD (Impurity) | 0.05% | 0.01% |
Recommended Experimental Protocol (Method B)
This protocol utilizes a core-shell Phenyl-Hexyl column to maximize speed and resolution.
Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
-
Instrument: UHPLC or HPLC with low dead volume.
-
Column: Kinetex Phenyl-Hexyl (or equivalent), 100 mm × 3.0 mm, 2.6 µm particle size.
-
Column Temperature: 35°C (Improves mass transfer for the aromatic interaction).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 262 nm .[1]
-
Note: While 254 nm is standard, 262 nm is the absorption maximum for the 2,6-dimethylphenoxy moiety, providing ~15% higher sensitivity for this specific impurity.
-
-
Injection Volume: 5 µL.
Mobile Phase Setup[5][6]
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 (Adjusted with dilute Acetic Acid).
-
Rationale: Controls the ionization of the amine parent.
-
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Rationale: ACN suppresses
interactions less than Methanol, preserving the unique selectivity of the Phenyl column.
-
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 1.0 | 30 | Injection |
| 8.0 | 60 | Elution of Target Alcohol |
| 9.0 | 90 | Wash |
| 10.0 | 30 | Re-equilibration |
| 12.0 | 30 | End |
Validation & Self-Verifying Logic
To ensure scientific integrity, the method must be self-validating. Use the following decision matrix to verify your separation quality.
Figure 2: Troubleshooting logic for optimizing the separation of neutral ether from basic amine.
Critical Quality Attributes (CQA) Check
-
Specificity: Inject the pure Target Alcohol standard. It should elute after the Mexiletine parent peak in this gradient.
-
Linearity: The response at 262 nm should be linear from 0.05 µg/mL to 10 µg/mL (
). -
Robustness: Small changes in pH (± 0.2) should not cause the impurity peak to merge with the parent.
References
-
European Pharmacopoeia (Ph. Eur.) . Mexiletine Hydrochloride Monograph 1029. (Provides the baseline for impurity limits and standard C18 methodologies).
-
Gacoń, A. et al. (2022). Development and validation of stability indicating UHPLC method for assay and impurities of mexiletine hydrochloride. (Demonstrates the use of Acetate buffer/Methanol systems for this class of compounds).
-
Sielc Technologies . Separation of 2,6-Dimethylphenol derivatives. (Highlights the utility of mixed-mode and aromatic selectivity for dimethylphenoxy separation).
-
PubChem . 1-(2,6-Dimethylphenoxy)-2-propanol Compound Summary. (Chemical structure and physical property verification).
Sources
NMR spectrum analysis of 1-(2,6-Dimethylphenoxy)-2-propanol
High-Resolution NMR Profiling of 1-(2,6-Dimethylphenoxy)-2-propanol: Solvent Systems and Impurity Differentiation
Executive Summary
1-(2,6-Dimethylphenoxy)-2-propanol (also known as "Mexiletine Alcohol") is the primary synthetic precursor and a critical process impurity for Mexiletine , a Class IB anti-arrhythmic drug.[1] In drug development, precise differentiation between this alcohol intermediate and the final amine drug substance is a regulatory requirement (ICH Q3A/B).[1]
This guide compares the analytical performance of two standard NMR solvent systems (CDCl₃ vs. DMSO-d₆ ) and provides a structural comparison against Mexiletine to facilitate impurity profiling.[1]
Structural Context & Synthesis
Understanding the origin of the molecule is essential for interpreting the spectrum.[1] The target molecule is generated via the ring-opening of propylene oxide by 2,6-xylenol.
Figure 1: Synthetic pathway highlighting the target molecule as the direct precursor to Mexiletine.[1]
Comparative Analysis: Solvent System Performance
The choice of solvent fundamentally alters the "performance" of the NMR spectrum regarding resolution and proton exchangeability.
Comparison: CDCl₃ vs. DMSO-d₆
| Feature | CDCl₃ (Chloroform-d) | DMSO-d₆ (Dimethyl Sulfoxide-d₆) | Recommendation |
| Hydroxyl (-OH) Signal | Poor / Invisible. Often appears as a broad singlet or disappears due to rapid exchange.[1] No coupling visible.[1] | Excellent. Appears as a sharp doublet (δ ~4.8 ppm) due to H-bonding with solvent, slowing exchange.[1] | Use DMSO-d₆ for structural confirmation. |
| Methine (CH-O) Resolution | Good, but often overlaps with solvent impurities or water.[1] | High. The downfield shift separates it clearly from the bulk aliphatic region.[1] | DMSO-d₆ preferred for integration.[1] |
| Solubility | High.[1][2] | High. | Equivalent. |
| Water Signal Interference | Variable (δ ~1.56 ppm).[1] Can obscure the terminal methyl doublet.[1] | Distinct (δ ~3.33 ppm).[1] Usually clear of the analyte's aliphatic signals.[1] | DMSO-d₆ offers cleaner baselines in the aliphatic region.[1] |
Technical Insight:
In CDCl₃ , the hydroxyl proton is labile.[1] Trace acid/base impurities catalyze the exchange rate (
Comparative Analysis: Target vs. Alternative (Mexiletine)
Distinguishing the alcohol intermediate (Target) from the amine drug (Mexiletine) is the core analytical challenge.[1]
| Moiety | Target: 1-(2,6-Dimethylphenoxy)-2-propanol | Drug: Mexiletine (Amine Analog) | Differentiation Key |
| Chiral Center (H-2) | δ 4.0 – 4.2 ppm (Multiplet) | δ 3.1 – 3.3 ppm (Multiplet) | The electronegative Oxygen (OH) deshields H-2 significantly more than Nitrogen (NH₂).[1] |
| Exchangeable Proton | -OH (δ ~4.6-5.0 ppm in DMSO) | -NH₂ (δ ~1.5-2.0 ppm, broad) | OH is further downfield and sharper in DMSO.[1] |
| Alpha-Protons (H-1) | δ 3.6 – 3.8 ppm | δ 3.5 – 3.7 ppm | Subtle shift; less reliable for rapid ID than H-2.[1] |
| Aromatic Region | δ 6.9 – 7.1 ppm | δ 6.9 – 7.1 ppm | Nearly identical; not useful for differentiation.[1] |
Detailed Experimental Protocol
Objective
To acquire a high-resolution ¹H-NMR spectrum suitable for purity analysis (>98%) and impurity identification.
Materials
-
Analyte: ~10 mg 1-(2,6-Dimethylphenoxy)-2-propanol.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]
-
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
Workflow
-
Sample Preparation:
-
Dissolve 10 mg of analyte in 0.6 mL DMSO-d₆.
-
Critical: Vortex for 30 seconds to ensure homogeneity. Incomplete mixing leads to viscosity gradients and poor shimming.[1]
-
Filtration: If solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.
-
-
Acquisition Parameters (400 MHz or higher):
-
Processing:
-
Apodization: Exponential multiplication with LB = 0.3 Hz.[1]
-
Phasing: Manual correction required for the doublet signals.
-
Baseline Correction: Polynomial (Bernstein) order 1.
-
Referencing: Set TMS signal to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).
-
Structural Assignment Logic
Use the following logic flow to assign peaks in a mixture containing both the alcohol and the amine.
Figure 2: Decision tree for distinguishing the target alcohol from the amine drug substance.[1]
References
-
Sigma-Aldrich (Merck). Mexiletine Hydrochloride Product Sheet & Impurity Standards.[1] (Confirming structure of 1-(2,6-Dimethylphenoxy)-2-propanamine and related alcohol impurities).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5360345 (1-(2,6-Dimethylphenoxy)-2-propanol). [1]
-
Abraham, R. J., et al. "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry, 2006.[1][2][3] (Authoritative source on solvent-induced shifts for alcohols).
-
ChemicalBook. 1-(2,6-Dimethylphenoxy)-2-propanol Properties and Spectral Data.
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[1][4] (Standard for solvent residual peak identification). [1]
Sources
A Comparative Guide to Mexiletine Impurity Standards: USP vs. EP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the standards set by pharmacopeias are paramount. For a widely-used antiarrhythmic agent like mexiletine, ensuring the control of impurities is critical for safety and efficacy. This guide provides an in-depth, objective comparison of the impurity standards for mexiletine hydrochloride as defined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This analysis is grounded in the official monographs and supported by scientific principles of analytical chemistry, offering a valuable resource for professionals in the field.
The Critical Role of Impurity Profiling in Mexiletine
Mexiletine, a class IB antiarrhythmic drug, is used to treat life-threatening ventricular arrhythmias.[1] Like any pharmaceutical active ingredient, its synthesis and storage can result in the formation of impurities. These impurities, which can be related substances, degradation products, or residual solvents, have the potential to impact the drug's safety and efficacy.[2] Therefore, robust analytical methods for the identification and quantification of impurities are essential components of quality control. Both the USP and the EP provide detailed monographs that outline the acceptable limits for impurities in mexiletine hydrochloride and the analytical procedures to ensure compliance.
At a Glance: Key Differences in USP and EP Approaches
While both pharmacopeias aim to ensure the quality and safety of mexiletine, their approaches to defining and controlling impurities exhibit notable differences. The USP monograph for mexiletine hydrochloride capsules, for instance, sets limits for individual and total impurities without naming specific impurities in the primary test. In contrast, the European Pharmacopoeia has a dedicated monograph for mexiletine hydrochloride (1029) which includes tests for specified, named impurities.[1][3]
Specified Impurities: A Tale of Two Pharmacopeias
A significant divergence between the two standards lies in the treatment of specified impurities.
European Pharmacopoeia (EP): The EP monograph for mexiletine hydrochloride (1029) lists several specified impurities, which are identified as Impurity A, B, C, and D.[2] These are specific chemical entities for which the pharmacopeia provides reference standards. This approach requires manufacturers to monitor for these particular impurities and adhere to their individual limits.
-
Mexiletine Impurity A: 2,6-Dimethylphenol
-
Mexiletine Impurity B: 1-(2,6-Dimethylphenoxy)propan-2-one
-
Mexiletine Impurity C: 1,1'-[(3,3',5,5'-tetramethylbiphenyl-4,4'-diyl)bisoxy]dipropan-2-amine
-
Mexiletine Impurity D: (2RS)-2-(2,6-Dimethylphenoxy)propan-1-amine
United States Pharmacopeia (USP): The USP monograph for mexiletine hydrochloride capsules does not list specific named impurities within the primary "Organic Impurities" test. Instead, it sets a general limit for any individual unspecified impurity and a limit for the total of all impurities.[4][5] This provides a more flexible framework but places the onus on the manufacturer to identify and control any impurity that exceeds the identification threshold.
Comparative Analysis of Impurity Limits
The acceptance criteria for impurities in the USP and EP monographs are summarized below. It is important to note that accessing the most current version of the EP monograph is crucial for the latest limits.
| Impurity Category | USP Limits (for Capsules) | EP Limits (General Principles) |
| Any Individual Impurity | Not more than 1.0%[5] | Specific limits for named impurities (A, B, C, D) and a general limit for any other (unspecified) impurity, typically aligned with ICH Q3A guidelines.[6][7][8] |
| Total Impurities | Not more than 1.5%[4][5] | A limit for the sum of all impurities is typically specified, taking into account both named and other impurities.[7] |
The EP's approach of setting limits for specified impurities allows for a more targeted control strategy, as these are likely known process-related or degradation products. The USP's approach provides a broader net for catching any potential impurity that may arise.
Deep Dive: Analytical Methodologies
Both pharmacopeias rely on High-Performance Liquid Chromatography (HPLC) for the separation and quantification of impurities. However, the specific chromatographic conditions can differ, potentially leading to variations in the impurity profiles detected.
USP HPLC Method for Organic Impurities in Mexiletine Hydrochloride Capsules[4]
-
Mobile Phase: A mixture of methanol and a sodium acetate buffer (pH 4.8) in a 60:40 ratio.
-
Column: A 3.9-mm × 30-cm column containing 10-µm L1 packing (octadecylsilane bonded to porous silica).
-
Detector: UV at 254 nm.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
System Suitability: The method includes a resolution solution containing 2-phenylethylamine hydrochloride to ensure adequate separation from mexiletine.
Conceptual EP HPLC Method for Related Substances
While the full EP monograph (1029) is not publicly available in its entirety without a subscription, based on general principles outlined in the EP and the availability of reference standards for named impurities, the method would be designed to separate and quantify impurities A, B, C, and D from mexiletine.[2] The method would likely involve a reversed-phase HPLC column and a mobile phase optimized for the resolution of these specific compounds. The quantification would typically involve comparison to the respective reference standards.
Experimental Workflow: A Comparative Protocol
To provide a practical understanding of the differences, a hypothetical comparative experimental workflow is outlined below. This protocol is designed to assess the impurity profile of a single batch of mexiletine hydrochloride raw material against both USP and EP standards.
Objective:
To compare the impurity profile of a mexiletine hydrochloride sample when analyzed according to the USP and a representative EP HPLC method.
Materials:
-
Mexiletine Hydrochloride sample
-
USP Mexiletine Hydrochloride Reference Standard
-
EP Mexiletine Hydrochloride CRS
-
EP Reference Standards for Impurities A, B, C, and D
-
HPLC grade methanol, acetonitrile, and water
-
Sodium acetate, glacial acetic acid, and other necessary reagents for buffer preparation
-
Validated HPLC system with UV detector
-
Analytical balance, volumetric flasks, and other standard laboratory equipment
Methodology:
Part 1: Analysis according to USP Monograph
-
Preparation of Solutions:
-
Mobile Phase: Prepare the methanol and sodium acetate buffer (pH 4.8) mobile phase as described in the USP monograph.
-
Standard Solution: Prepare a standard solution of USP Mexiletine Hydrochloride RS at the concentration specified in the monograph.
-
Test Solution: Prepare the test solution of the mexiletine hydrochloride sample at the concentration specified in the monograph.
-
Resolution Solution: Prepare the resolution solution containing 2-phenylethylamine hydrochloride and USP Mexiletine Hydrochloride RS.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the L1 column and chromatographic conditions as per the USP monograph.
-
Inject the resolution solution to verify system suitability criteria (e.g., resolution between 2-phenylethylamine and mexiletine).
-
Inject the standard and test solutions.
-
-
Data Analysis:
-
Identify and integrate all impurity peaks in the chromatogram of the test solution.
-
Calculate the percentage of each individual impurity and the total impurities based on the area of the principal peak in the chromatogram of the standard solution.
-
Compare the results with the USP acceptance criteria.
-
Part 2: Analysis according to a representative EP-style Method
-
Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase for the separation of mexiletine and its specified impurities (A, B, C, and D). This may involve method development and validation if not explicitly detailed in an accessible monograph. A gradient elution may be necessary for optimal separation.
-
Reference Solutions: Prepare individual reference solutions for EP Mexiletine Hydrochloride CRS and each of the specified impurities (A, B, C, and D). Also, prepare a mixed reference solution.
-
Test Solution: Prepare the test solution of the mexiletine hydrochloride sample.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with a suitable column (e.g., a modern C18 column) and the developed chromatographic conditions.
-
Inject the mixed reference solution to confirm the identity and resolution of the specified impurities.
-
Inject the individual reference solutions and the test solution.
-
-
Data Analysis:
-
Identify the specified impurities in the test solution by comparing their retention times with those of the reference standards.
-
Quantify the specified impurities by comparing their peak areas to the peak areas of the corresponding reference standards.
-
Identify and quantify any unspecified impurities.
-
Calculate the total impurities.
-
Compare the results with the expected EP acceptance criteria.
-
Visualizing the Comparative Workflow
Caption: A workflow diagram illustrating the parallel analysis of a mexiletine hydrochloride sample according to USP and EP methodologies.
Practical Implications for Drug Development and Quality Control
The differences in the USP and EP impurity standards for mexiletine have several practical implications for pharmaceutical manufacturers and researchers:
-
Global Drug Development: For companies seeking to market their products in both the United States and Europe, it is essential to develop an analytical method that can meet the requirements of both pharmacopeias. This may involve a single, robust method that can separate and quantify all potential impurities, including the EP-specified impurities, while also adhering to the USP's system suitability requirements.
-
Reference Standard Management: Laboratories will need to maintain a library of both USP and EP reference standards, including the specific impurity standards required by the EP.
-
Method Validation: Any analytical method used for impurity testing must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[9] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
-
Risk Assessment: The identification of specified impurities in the EP can inform the risk assessment process during drug development, allowing for a more focused effort to control these particular substances.
Conclusion: A Harmonized Future?
The comparison of USP and EP impurity standards for mexiletine hydrochloride highlights the ongoing efforts and remaining differences in global pharmaceutical regulations. While both pharmacopeias are committed to ensuring drug quality and safety, their distinct approaches to impurity control necessitate a comprehensive understanding from industry professionals. The European Pharmacopoeia's focus on specified, named impurities provides a targeted framework, whereas the United States Pharmacopeia's approach offers a broader, more general control strategy.
For manufacturers and researchers, navigating these differences requires a robust and well-validated analytical methodology capable of satisfying the requirements of both regulatory bodies. As international harmonization efforts continue, a convergence of these approaches may be seen in the future, further streamlining the global development and manufacturing of essential medicines like mexiletine.
References
- Impurity Control in the European Pharmacopoeia. (n.d.). EDQM.
- General Information - New Expression of Acceptance Criteria in the Test for Rel
- Mexiletine Impurities and Rel
- Mexiletine Hydrochloride Capsules USP 2025. (2025, February 15). USP.
- Development and validation of stability indicating ultra‐high‐performance liquid chromatographic method for assay and impurities of mexiletine hydrochloride and mexiletine hydrochloride capsules. (2024, May 16). CoLab.
- Mexiletine hydrochloride European Pharmacopoeia (EP) Reference Standard. (n.d.). Sigma-Aldrich.
- USP Monographs: Mexiletine Hydrochloride Capsules - USP29-NF24. (n.d.).
- Mexiletine Hydrochloride | PDF | Chromatography | Analytical Chemistry. (n.d.). Scribd.
- the european directorate for the quality of medicines & healthcare (edqm). (2020, November 13).
- Mexiletine impurity D Ph Eur monograph. (n.d.). Sigma-Aldrich.
- CPMP guideline on control of impurities of pharmacopoeia General Monograph. (2004, April 22). European Medicines Agency (EMA).
- Selective and Stability-Indicating Methods for the Simultaneous Determination of Mexiletine Hydrochloride and/or Its Related Substance: 2,6-Dimethylphenol. (2025, August 10).
- Mexiletine Hydrochloride-impurities. (n.d.).
- 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE. (n.d.).
- Development and application of a validated HPLC method for the analysis of dissolution samples of mexiletine hydrochloride capsules. (2025, August 7).
- [Evaluation of the quality of mexiletine hydrochloride using capillary electrophoreses]. (2000, July 15).
- Public Assessment Report National Procedures Mexiletine hydrochloride 50, 100 and 200 mg Hard Capsules (mexiletine hydrochloride). (n.d.).
- M1860000 - CRS c
Sources
- 1. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 2. veeprho.com [veeprho.com]
- 3. Detailed view [crs.edqm.eu]
- 4. trungtamthuoc.com [trungtamthuoc.com]
- 5. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. edqm.eu [edqm.eu]
- 7. edqm.eu [edqm.eu]
- 8. edqm.eu [edqm.eu]
- 9. drugfuture.com [drugfuture.com]
Comparative Guide: Chiral HPLC Separation of 1-(2,6-Dimethylphenoxy)-2-propanol
Topic: Chiral HPLC Separation of (R) and (S) 1-(2,6-Dimethylphenoxy)-2-propanol Content Type: Publish Comparison Guide
Executive Summary
1-(2,6-Dimethylphenoxy)-2-propanol is a critical chiral intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent.[1] The pharmacological efficacy and toxicity profiles of Mexiletine are stereospecific, necessitating high-purity resolution of its precursors.
This guide evaluates the performance of polysaccharide-based Chiral Stationary Phases (CSPs) for the separation of (R) and (S) 1-(2,6-dimethylphenoxy)-2-propanol. While enzymatic kinetic resolution is often used for synthesis, Chiral HPLC remains the gold standard for analytical purity determination (ee% monitoring).
The Verdict: The Amylose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralpak AD-H) is the superior choice for this specific ortho-substituted aromatic alcohol, offering higher selectivity (
The Challenge: Steric Hindrance & Chiral Recognition
The separation of 1-(2,6-dimethylphenoxy)-2-propanol presents a unique stereochemical challenge compared to unsubstituted phenoxy-propanols.
-
Steric Bulk: The two methyl groups at the ortho positions (2,6) of the phenyl ring create significant steric hindrance.
-
Proximity: These groups are in close proximity to the chiral center (the secondary alcohol at C2), which can either enhance discrimination (by locking conformation) or prevent entry into the chiral groove of the CSP.
-
Interaction Sites: The molecule relies on Hydrogen bonding (via the -OH group) and
interactions (via the aromatic ring) to dock with the CSP.
Comparative Analysis of Stationary Phases
We compare the three primary CSP candidates used in industrial and research settings for this separation.
Candidate A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) [2]
-
Structure: Helical polymer of amylose coated on silica.
-
Performance: Excellent.
-
Mechanism: The amylose helix forms a distinct groove. The 2,6-dimethyl substitution on the analyte matches the pitch of the amylose helix, allowing the aromatic ring to intercalate while the carbamate groups on the CSP hydrogen-bond with the analyte's alcohol.
-
Pros: Highest resolution (
typical); tolerates the steric bulk of the 2,6-dimethyl group better than cellulose. -
Cons: Coated phase; limited solvent compatibility (no DCM/THF).
Candidate B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H)
-
Structure: Linear rigid rod polymer of cellulose coated on silica.
-
Performance: Moderate.
-
Mechanism: Cellulose forms linear cavities (inclusion complexes).
-
Analysis: While effective for many phenoxy-propanols, the ortho-methyl groups of this specific analyte often clash with the rigid cellulose backbone, preventing deep inclusion. This results in lower retention times and reduced selectivity compared to AD-H.
-
Pros: Industry standard for general screening.
-
Cons: Lower
values for ortho-substituted aromatics.
Candidate C: Immobilized Amylose (e.g., Chiralpak IA) [3]
-
Structure: Same selector as AD-H, but chemically bonded to silica.
-
Performance: Good (Robustness Focus).
-
Analysis: Offers similar selectivity to AD-H but allows for the use of "non-standard" solvents (e.g., Ethyl Acetate, THF) which can be used to manipulate peak shape if tailing occurs.
-
Pros: Solvent flexibility; longer column life.
-
Cons: Slightly lower plate count (
) than coated AD-H due to immobilization chemistry.
Quantitative Performance Comparison
The following data represents typical chromatographic parameters under standard Normal Phase conditions (n-Hexane/IPA 90:10).
| Parameter | Amylose (AD-H) | Cellulose (OD-H) | Immobilized (IA) |
| Selectivity ( | 1.8 - 2.2 | 1.2 - 1.4 | 1.7 - 2.0 |
| Resolution ( | > 3.5 (Baseline) | 1.5 - 1.8 (Partial) | > 3.0 |
| Retention ( | 2.5 | 1.8 | 2.3 |
| Elution Order | (S) then (R) | (R) then (S) | (S) then (R)* |
*Note: Elution order is condition-dependent. For AD-H in Hex/IPA, the (S)-enantiomer typically elutes first for aryloxypropanols, but confirmation with a pure standard is required.
Recommended Experimental Protocol
This protocol is designed to be self-validating. If
Method: Normal Phase Chiral HPLC
-
Column: Chiralpak AD-H (250
4.6 mm, 5 µm particle size).[2] -
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade, dry).
-
Solvent B: 2-Propanol (IPA).
-
Ratio: 90:10 (v/v).
-
Premixing: Premix in a bottle and degas by sonication for 10 mins. Do not rely on pump mixing for chiral separations to minimize baseline noise.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Control is critical; higher temps reduce selectivity).
-
Detection: UV Diode Array.
-
Primary Wavelength:262 nm (Specific absorption of the 2,6-dimethylphenoxy ring).
-
Reference: 360 nm (off).
-
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase (Ethanol can be used if solubility is poor, but inject small volumes
).
Mechanistic Visualization
Diagram 1: Chiral Recognition Mechanism (AD-H)
This diagram illustrates the "Three-Point Interaction" model required for separation on the Amylose phase.
Caption: The "Three-Point Interaction" model. The steric fit of the 2,6-dimethyl groups into the amylose groove is the primary driver for the superior selectivity of AD-H over OD-H.
Diagram 2: Method Development Workflow
A logical decision tree for optimizing this specific separation.
Caption: Step-by-step optimization workflow. Note that for this amine-precursor, basic additives (Diethylamine) are rarely needed for the alcohol, but critical if the amine (Mexiletine) is present.
References
-
Catalano, A., et al. (2022). "Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs." Catalysts, 12(12), 1566.[4] Link[4][5]
-
Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews, 37, 2593-2608. (Foundational text on AD-H vs OD-H mechanisms). Link
-
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Application Guide. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H Columns." (Official manufacturer protocol). Link
Sources
Technical Guide: FTIR Spectral Identification of 1-(2,6-Dimethylphenoxy)-2-propanol
Executive Summary
1-(2,6-Dimethylphenoxy)-2-propanol (CAS: 53012-41-2) is the critical ether intermediate in the synthesis of Mexiletine , a Class IB anti-arrhythmic agent. In process analytical technology (PAT), the accurate identification of this intermediate is paramount to ensuring the conversion of the precursor (2,6-dimethylphenol) and avoiding downstream impurities.
This guide provides a definitive comparative analysis of the FTIR spectral characteristics of the target molecule against its precursor and potential regioisomers. It moves beyond simple peak listing to explain the vibrational causality—why the peaks appear where they do—enabling researchers to validate synthesis protocols with high confidence.
Structural Logic & Vibrational Causality[1][2]
To interpret the spectrum accurately, one must understand the structural transformation occurring during synthesis. The reaction typically involves the nucleophilic attack of 2,6-dimethylphenol (2,6-DMP) on propylene oxide .
The Functional Group Shift
The transition from precursor to target involves three distinct vibrational shifts observable in IR:
-
Loss of Phenolic Character: The acidic phenolic O-H bond is consumed.
-
Formation of Ether Linkage: A new Aryl-Alkyl Ether bond (Ar-O-R) is formed.
-
Creation of Aliphatic Alcohol: A secondary alcohol group is generated on the propyl chain.
Mechanistic Pathway Visualization
The following diagram illustrates the synthesis pathway and the critical spectral checkpoints (PAT Nodes) required for validation.
Figure 1: Synthesis pathway of Mexiletine intermediate showing critical spectral checkpoints for distinguishing the target from precursors and isomers.
Comparative Spectral Analysis
The following table provides a direct comparison between the Target, the Precursor (2,6-DMP), and the Regioisomer. This data is synthesized from standard vibrational assignments for aryl alkyl ethers and substituted phenols.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Target Molecule (Intermediate) | Precursor (2,6-Dimethylphenol) | Regioisomer (Impurity) | Differentiation Logic |
| O-H Group | Stretch | 3350–3450 cm⁻¹ (Broad, Aliphatic) | 3200–3400 cm⁻¹ (Broad, Phenolic) | 3350–3450 cm⁻¹ | Phenolic OH is more acidic and often shifts lower due to strong H-bonding. Aliphatic OH is standard. |
| Ether (Ar-O-C) | Asym. Stretch | 1240–1265 cm⁻¹ (Strong) | Absent | 1240–1265 cm⁻¹ | Primary Indicator of Reaction Success. The appearance of this strong doublet confirms ether formation. |
| C-O (Alcohol) | Stretch | ~1110 cm⁻¹ (Secondary Alcohol) | ~1180–1200 cm⁻¹ (Phenolic C-O) | ~1050 cm⁻¹ (Primary Alcohol) | Critical for Isomer Purity. Secondary alcohols absorb higher than primary alcohols. |
| Aromatic Ring | C=C Stretch | 1470, 1590 cm⁻¹ | 1470, 1590 cm⁻¹ | 1470, 1590 cm⁻¹ | Conserved. Confirms the 2,6-dimethylphenyl moiety is intact. |
| Aliphatic C-H | Stretch | 2850–2970 cm⁻¹ (Methyl + Propyl) | 2910–2970 cm⁻¹ (Methyl only) | 2850–2970 cm⁻¹ | The target shows increased intensity and complexity in the alkyl region due to the added propyl chain. |
| OOP Bending | Bending | 760–770 cm⁻¹ | 760–770 cm⁻¹ | 760–770 cm⁻¹ | Characteristic of 1,2,3-trisubstituted benzene rings. Confirms substitution pattern. |
Detailed Analysis of Key Regions
1. The Fingerprint Region (1000–1300 cm⁻¹)
This is the "Truth Region" for this molecule.
-
Precursor: Dominated by the Phenolic C-O stretch (~1200 cm⁻¹).
-
Target: The Phenolic C-O band disappears/shifts.[1] Two new dominant bands appear: the Aryl-Alkyl Ether stretch (~1260 cm⁻¹) and the Secondary Alcohol C-O stretch (~1110 cm⁻¹) .
-
Note: If you see a strong shoulder or peak at 1050 cm⁻¹ , your sample likely contains the primary alcohol regioisomer (2-(2,6-dimethylphenoxy)-1-propanol).
2. The Hydroxyl Region (3200–3600 cm⁻¹)
While both precursor and product have OH groups, the environment differs.
-
Precursor: Phenolic OH.[2] In concentrated samples (ATR), this forms strong intermolecular H-bonds, often broadening the peak significantly toward 3200 cm⁻¹.
-
Target: Secondary Aliphatic OH. This typically appears as a smoother, slightly higher frequency curve centered around 3400 cm⁻¹.
Experimental Protocol (ATR-FTIR)
To ensure reproducibility and minimize sampling error, the following protocol uses Attenuated Total Reflectance (ATR), the industry standard for solid/liquid intermediates.
Reagents & Equipment[1][2][4]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal.
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Methodology
-
System Preparation:
-
Clean the ATR crystal with isopropanol and a lint-free wipe.
-
Collect a Background Spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 32).
-
Why: This subtracts atmospheric CO₂ (~2350 cm⁻¹) and H₂O from the final data.
-
-
Sample Application:
-
If Liquid/Oil: Place 1 drop (approx. 20 µL) directly onto the crystal center.
-
If Solid (Low MP): Place a small amount of powder on the crystal. Lower the pressure arm until the force gauge indicates optimal contact.
-
Note: The Mexiletine intermediate is often a viscous oil or low-melting solid depending on purity.
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulations: 32 scans (increase to 64 if signal-to-noise is low).
-
-
Post-Processing:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is required).
-
Baseline correct if the baseline drifts significantly (common with oily samples).
-
Validation & Troubleshooting Logic
Use this decision tree to interpret your spectra and troubleshoot synthesis issues.
Figure 2: Logic flow for validating the identity of 1-(2,6-Dimethylphenoxy)-2-propanol using FTIR spectral markers.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard reference for C-O stretch assignments in alcohols and ethers).
-
NIST Chemistry WebBook. (2023). IR Spectrum of 2,6-Dimethylphenol. Standard Reference Database 69. Available at: [Link]
-
Carocci, A., et al. (2016). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. European Journal of Medicinal Chemistry. (Context for synthesis and intermediate structure). Available at: [Link]
-
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.[2][3] (Authoritative source for distinguishing primary vs. secondary alcohol C-O stretches).
Sources
Safety Operating Guide
Personal protective equipment for handling 1-(2,6-Dimethylphenoxy)-2-propanol
Executive Summary & Chemical Context
1-(2,6-Dimethylphenoxy)-2-propanol (CAS: 31865-68-8 / 61102-09-8), often identified as Mexiletine Impurity C , is a critical intermediate in the synthesis of anti-arrhythmic pharmaceuticals.[1]
While often categorized as a "moderate" hazard (Irritant/Harmful), its structural properties—a lipophilic ether-alcohol—allow it to penetrate dermal barriers more effectively than simple inorganic salts. This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling this compound in drug development workflows.
Critical Operational Note: This substance may exist as a viscous oil or a low-melting solid depending on purity and ambient temperature. Your PPE strategy must account for both physical states.
Risk Assessment & Hazard Profiling
Effective safety relies on understanding the mechanism of harm, not just the regulation.
| Parameter | Specification | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit. 2 | Primary risks are ingestion via hand-to-mouth transfer and mucosal irritation.[1] |
| Molecular Weight | ~180.24 g/mol | Heavy enough to form settled dusts (if solid), but volatile enough to generate organic vapors if heated. |
| Solubility | Lipophilic (Organic Soluble) | High Dermal Risk. The ether linkage facilitates transport across lipid bilayers in the skin. |
| Reactivity | Stable Ether/Alcohol | Resistant to hydrolysis; requires incineration for disposal. Incompatible with strong oxidizers.[2] |
Expert Insight: Do not treat this merely as a "dust hazard." Because of its lipophilicity, if this compound dissolves in sweat or skin oils, it creates a concentrated solution that bypasses the stratum corneum. Double-gloving is not optional; it is a barrier requirement.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling.
| Body Zone | Standard Operation (Weighing/Transfer) | High-Risk Operation (Heating/Synthesis/Spill) | Rationale & Material Science |
| Hand Protection | Double Nitrile (Total thickness > 8 mil) | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Why: Phenoxy ethers can swell standard latex.[1] Nitrile offers splash protection, but laminate is required for prolonged immersion or spill cleanup to prevent permeation. |
| Respiratory | N95 / P100 (Particulate) | Half-Face Respirator with OV/P100 Cartridge | Why: At RT, vapor pressure is low. If heated >40°C, the ether moiety generates organic vapors requiring OV filtration. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Why: Safety glasses are insufficient. As a potential oil, splashes adhere to skin/eyes and are difficult to rinse. |
| Body | Lab Coat (Cotton/Poly) + Tyvek Sleeves | Tyvek Coverall (Impervious) | Why: Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the gap between glove and lab coat. |
Operational Protocols
Protocol A: Handling the Solid/Viscous Liquid (Weighing)
Objective: Prevent contamination of the balance and inhalation of particulates.[1]
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun. Ether-based solids are prone to static charge, causing "jumping" of particles.[1]
-
Transfer: Use a disposable spatula. Do not attempt to clean and reuse spatulas, as the lipophilic residue is difficult to remove completely without solvent washing (which spreads the hazard).
-
Decontamination: Wipe the balance area with a tissue soaked in Methanol or Isopropanol immediately after use. Dispose of the tissue as solid hazardous waste.
Protocol B: Synthesis & Heating
Objective: Control organic vapors and thermal expansion.[1]
-
Closed Systems: Perform reactions in sealed vessels (pressure tubes or round-bottoms with condensers).
-
Temperature Monitoring: Ensure the reaction temperature does not exceed the boiling point of the solvent. If heating the neat compound, keep <100°C to prevent decomposition.
-
Quenching: Allow the reaction mixture to cool to <30°C before opening the system to prevent a sudden release of pressurized organic vapor.
Visualized Decision Logic (DOT Diagram)
The following diagram illustrates the decision-making process for selecting PPE and Engineering Controls based on the physical state of the material.
Figure 1: Decision logic for PPE selection based on physical state and thermal conditions.[3] Blue nodes indicate decision points; Green indicates standard safety; Red indicates heightened precaution.
Emergency Response & Disposal
Spill Management
-
Evacuate: If a heated spill occurs (generating vapors), evacuate the immediate area.
-
Isolate: Don Laminate/Silver Shield gloves. Nitrile is insufficient for cleaning up pools of pure ether-alcohols.[1]
-
Absorb: Use a universal absorbent pad or vermiculite. Do not use paper towels alone, as the chemical can soak through to gloves.
-
Clean: Wash the surface with Isopropanol followed by soap and water.
Disposal Compliance
-
Waste Stream: Segregate as "Organic Hazardous Waste" (Non-Halogenated, unless mixed with halogenated solvents).
-
Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Mex Imp C" on waste tags.
-
Container: High-density polyethylene (HDPE) or Glass containers are compatible.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10397396, 1-(2,6-Dimethylphenoxy)-2-propanol.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Toxicological Information for Phenoxy Propanols. Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Phenoxy/Ether compatibility). Retrieved from [Link][4]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
